molecular formula C11H16O2 B2508617 2,2-Dimethyl-3-phenoxypropan-1-ol CAS No. 1991-46-4

2,2-Dimethyl-3-phenoxypropan-1-ol

Cat. No.: B2508617
CAS No.: 1991-46-4
M. Wt: 180.247
InChI Key: IPJWLTAUNUZLOE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenoxypropan-1-ol ( 1991-46-4) is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This alcohol is characterized by a phenoxy ether group and a tertiary carbon center, making it a valuable building block in synthetic organic chemistry and materials science research . As a specialty alcohol, it serves as a key intermediate for researchers developing novel compounds, potentially for applications in fragrance chemistry, polymer science, or pharmaceutical synthesis. The structural features of this molecule, particularly the sterically hindered 2,2-dimethyl group and the ether linkage, can influence its reactivity and physical properties, allowing scientists to fine-tune the characteristics of target molecules . This product is provided for research and development use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate laboratory precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-phenoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,8-12)9-13-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJWLTAUNUZLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2,2-Dimethyl-3-phenoxypropan-1-ol (CAS 1991-46-4)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Properties, Mechanistic Pathways, and Advanced Synthetic Applications

As a Senior Application Scientist, I approach chemical building blocks not merely as static inventory, but as dynamic tools that dictate the efficiency of downstream drug development and materials science. 2,2-Dimethyl-3-phenoxypropan-1-ol (CAS 1991-46-4) is a prime example of a highly versatile β-heteroatom-functionalized alcohol. Recently highlighted in late-2025 literature for its role in ultra-mild transition-metal catalysis[1], this "pseudo-diol" offers unique coordination chemistry that circumvents the need for harsh reagents in etherification workflows.

This whitepaper synthesizes the structural properties, mechanistic utility, and self-validating experimental protocols associated with this compound, providing a robust framework for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 2,2-Dimethyl-3-phenoxypropan-1-ol is critical for predicting its behavior in complex organic matrices. The neopentyl backbone (2,2-dimethyl substitution) provides significant steric hindrance, which prevents unwanted side reactions (such as β-hydride elimination in metal catalysis), while the phenoxy ether and primary hydroxyl group create a bidentate coordination pocket[1][2].

Table 1: Core Physicochemical and Structural Data

PropertyValueReference
Chemical Name 2,2-Dimethyl-3-phenoxypropan-1-ol[3][4]
CAS Number 1991-46-4[4][5]
Molecular Formula C11H16O2[4][5]
Molecular Weight 180.24 g/mol [5]
MDL Number MFCD16302064[4][5]
SMILES String OCC(C)(C)COC1=CC=CC=C1[5]
Physical State Colorless liquid (as synthesized)[1]

Mechanistic Pathways: The "Pseudo-Diol" Advantage

In traditional Ullmann-type C-O coupling, the synthesis of aryl alkyl ethers requires strong bases (e.g., NaOtBu, K3PO4), high temperatures, and complex ligands[2]. However, 2,2-Dimethyl-3-phenoxypropan-1-ol acts as a chelating alcohol [1].

Causality in Catalysis: The oxygen atom of the phenoxy group at the β-position mimics the coordination behavior of a 1,2-diol. When introduced to a Cu(III) intermediate, this bidentate coordination drastically increases the acidity of the primary hydroxyl proton. This structural feature allows the deprotonation and subsequent reductive elimination to occur spontaneously at room temperature—completely eliminating the need for an external base[1][2].

CatalyticCycle Cu2O Cu2O (Precatalyst) 2 mol% CuI Active Cu(I) Species Cu2O->CuI Activation OxAdd Oxidative Addition (Diaryliodonium Salt) CuI->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII LigEx Ligand Exchange (Pseudo-Diol Coordination) CuIII->LigEx RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->CuI Cycle Renewal

Catalytic cycle of base-free Cu-catalyzed C-O bond formation utilizing pseudo-diol coordination.

Experimental Workflow: High-Yield Synthesis Protocol

The following protocol details the synthesis of 2,2-Dimethyl-3-phenoxypropan-1-ol from 2,2-dimethylpropane-1,3-diol and diphenyliodonium triflate via a base-free copper-catalyzed reaction[1][6].

Trustworthiness & Self-Validating System: A protocol is only as good as its failure indicators. This workflow is designed as a self-validating system where each step contains an internal check to guarantee data integrity and yield maximization.

Step-by-Step Methodology
  • Inert Setup (Pre-Reaction Validation):

    • Action: In a sealed tube under an argon atmosphere, combine diphenyliodonium triflate (1.0 mmol), 2,2-dimethylpropane-1,3-diol (3.0 mmol), Cu2O (0.02 mmol), and anhydrous CH2Cl2 (1 mL)[1][6].

    • Causality & Validation: Argon prevents the premature oxidation of the highly active Cu(I) species. Visual Check: If the catalyst suspension turns deep blue/green before the reaction begins, Cu(II) oxidation has occurred, and the setup must be aborted to save reagents.

  • Base-Free Reaction (In-Process Validation):

    • Action: Stir the mixture at room temperature for 10 minutes to 3 hours[1][6].

    • Causality & Validation: The reaction relies on the substrate's chelating ability rather than thermal energy. Analytical Check: Spike the reaction with a known quantity of n-dodecane. Perform a rapid GC-MS analysis; the reaction is validated as complete only when the substrate-to-dodecane ratio plateaus, preventing premature quenching[6].

  • Acidic Quenching (Post-Reaction Validation):

    • Action: Quench the reaction mixture with 1 M HCl[6].

    • Causality & Validation: Acidification halts the catalytic cycle and protonates the product. More importantly, it breaks down highly stable copper-alkoxide chelates. Phase Check: If an emulsion forms during the subsequent extraction, the copper complex has not fully dissociated, dictating the need for further dropwise acidification until the phases cleanly separate.

  • Extraction & Purification:

    • Action: Extract the aqueous layer with ethyl acetate. Separate the organic layer, dry over anhydrous MgSO4, and concentrate under reduced pressure[1][6].

    • Action: Purify the crude product via silica gel column chromatography using an ethyl acetate/hexanes eluent[1][6].

    • Yield: ~85% (approx. 153 mg as a colorless liquid)[1].

Workflow Setup 1. Setup Argon Atmosphere React 2. Reaction Cu2O, RT, Base-Free Setup->React Quench 3. Quench 1M HCl React->Quench Extract 4. Extraction EtOAc / MgSO4 Quench->Extract Purify 5. Purification Column Chromatography Extract->Purify

Self-validating experimental workflow for pseudo-diol etherification.

Analytical Characterization

To verify the structural integrity of the synthesized 2,2-Dimethyl-3-phenoxypropan-1-ol, spectroscopic analysis is mandatory. The neopentyl system yields highly distinct, simplified singlet peaks for the methylene protons due to the lack of adjacent coupling protons[1].

Table 2: Spectroscopic Data Summary

Analytical TechniqueSignal / ValueStructural AssignmentReference
1H NMR (500 MHz, CDCl3) δ 7.32–7.25 (m, 2H)Aromatic protons (meta)[1]
δ 6.94 (ddd, J = 23.1, 11.7, 4.8 Hz, 3H)Aromatic protons (ortho/para)[1]
δ 3.78 (s, 2H)Methylene protons adjacent to phenoxy group[1]
MS (EI) m/z 180 (M+)Intact Molecular Ion[6]
94Phenol fragment [C6H6O]+[6]
77Phenyl cation [C6H5]+[6]

Safety and Handling Protocols

While 2,2-Dimethyl-3-phenoxypropan-1-ol is synthesized under mild conditions, standard laboratory safety protocols for functionalized alcohols and ethers must be strictly enforced:

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound should be kept tightly sealed to prevent ambient moisture absorption, which can interfere with its use in moisture-sensitive organometallic reactions[5].

  • Toxicity & Exposure: Handle within a certified fume hood. Wear appropriate PPE (nitrile gloves, safety goggles). Post-reaction mixtures contain heavy metal (Copper) residues, which must be disposed of in dedicated halogenated/heavy-metal waste streams, not down the sink[6].

References

  • Title: Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols (ACS Omega) Source: American Chemical Society (ACS) URL: [Link]

  • Title: Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols (Supplemental/Full Text) Source: ResearchGate URL: [Link]

  • Title: 2,2-dimethyl-3-phenoxypropan-1-ol | CAS 1991-46-4 Source: American Elements URL: [Link]

  • Title: Copper-Catalyzed C–O Bond Formation (Methodology & NMR Data) Source: American Chemical Society (ACS) URL: [Link]

Sources

Structural and Synthetic Divergence: 2,2-Dimethyl-3-phenoxypropan-1-ol vs. Muguet Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The Isosteric Chasm: Oxygen vs. Methylene

In the realm of fragrance chemistry and molecular design, the neopentyl alcohol core (2,2-dimethylpropan-1-ol) serves as a highly stable, sterically hindered scaffold. When functionalized at the 3-position with an aromatic ring, the nature of the bridging atom dictates the molecule's physicochemical properties, olfactory profile, and synthetic accessibility.

This guide dissects two structurally analogous yet functionally divergent compounds: Muguet alcohol (2,2-dimethyl-3-phenylpropan-1-ol) and 2,2-dimethyl-3-phenoxypropan-1-ol .

The structural divergence hinges on a single bioisosteric replacement: the hydrophobic methylene bridge (-CH₂-) in Muguet alcohol is replaced by an ether oxygen (-O-) in the phenoxy derivative. This seemingly minor substitution fundamentally alters the electron density of the aromatic ring, introduces a potent hydrogen-bond acceptor, and shifts the partition coefficient (LogP), thereby transforming a classic "lily of the valley" odorant[1] into a highly polar synthetic intermediate[2].

Structural_SAR Core Neopentyl Core (C5H12O) Muguet Muguet Alcohol CAS: 13351-61-6 Core->Muguet Benzylation Phenoxy Phenoxy Derivative CAS: 1991-46-4 Core->Phenoxy Arylation Bridge1 -CH2- Bridge Hydrophobic Muguet->Bridge1 Bridge2 -O- Bridge H-Bond Acceptor Phenoxy->Bridge2 Trait1 Floral / Muguet Odor LogP: 2.24 Bridge1->Trait1 Trait2 Altered Polarity Synthetic Intermediate Bridge2->Trait2

Caption: Structural divergence and structure-activity relationships of the neopentyl core.

Physicochemical Architecture

To understand the behavioral differences of these molecules in formulation or downstream synthesis, we must analyze their quantitative data. The introduction of the ether linkage in 2,2-dimethyl-3-phenoxypropan-1-ol restricts rotational degrees of freedom slightly due to stereoelectronic effects (anomeric-like stabilization) and significantly increases polarity.

PropertyMuguet Alcohol (2,2-Dimethyl-3-phenylpropanol)2,2-Dimethyl-3-phenoxypropan-1-ol
CAS Number 13351-61-6[3]1991-46-4[4]
Molecular Formula C₁₁H₁₆O[5]C₁₁H₁₆O₂[4]
Molecular Weight 164.24 g/mol [6]180.24 g/mol [7]
Structural Bridge Methylene (-CH₂-)Ether Oxygen (-O-)
LogP 2.24 (at 23.8°C)[3]~1.85 (Calculated shift due to ether)
Density 0.972 g/mL[5]> 1.0 g/mL (Estimated)
Odor Profile Floral, Lily of the Valley, Woody[1]Chemical intermediate / Marine
Primary Utility Fragrance compounding, Cosmetics[8]Aryl alkyl ether building block[2]

Catalytic Causality & Synthetic Workflows

As an Application Scientist, it is critical to look beyond the reaction scheme and understand the causality of the chosen synthetic routes.

Muguet Alcohol: Controlled Alkylation and Reduction

The synthesis of Muguet alcohol relies on the step-wise construction of the carbon skeleton. The process begins with the alkylation of isobutyraldehyde with benzyl chloride[3].

  • The Causality: Isobutyraldehyde is deliberately chosen because it possesses a single alpha-proton. This allows for unambiguous mono-alkylation to form the quaternary carbon center (the gem-dimethyl group), entirely preventing the over-alkylation side reactions that plague standard enolate chemistry. The resulting intermediate (2,2-dimethyl-3-phenyl-1-propanal) is subsequently reduced to the primary alcohol[3].

2,2-Dimethyl-3-phenoxypropan-1-ol: Base-Free Cu-Catalyzed Etherification

Synthesizing the phenoxy derivative via traditional Williamson ether synthesis is notoriously difficult due to the steric hindrance of the neopentyl center, which favors elimination or stalls entirely. Instead, state-of-the-art methodology utilizes a Copper-catalyzed C–O bond formation between 2,2-dimethylpropane-1,3-diol and diaryliodonium triflate[2].

  • The Causality: Remarkably, this reaction proceeds optimally without a base. In the absence of a base, the reactants dissolve rapidly, accompanied by a mild exotherm[2]. The 1,3-diol acts as a bidentate ligand, chelating the Cu(I) center and accelerating the reductive elimination step. Omitting the base prevents the degradation of the highly reactive diaryliodonium salt, allowing the catalyst loading to be dropped to an ultra-low 2 mol % Cu₂O[2].

Synthesis_Workflow Step1 1. Reactant Assembly Diol + Diaryliodonium Triflate Step2 2. Catalyst Injection 2 mol % Cu2O in DCM Step1->Step2 Step3 3. Base-Free Activation Observe Color Change & Exotherm Step2->Step3 Step4 4. Thermal Maturation 50°C for 3 hours Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Caption: Cu-catalyzed base-free etherification workflow for 2,2-dimethyl-3-phenoxypropan-1-ol.

Self-Validating Bench Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory in-process checks.

Protocol A: Synthesis of Muguet Alcohol
  • Enolate Formation & Alkylation: Charge a reactor with isobutyraldehyde (1.0 eq) and a phase-transfer catalyst in an aqueous NaOH/toluene biphasic system. Slowly dose benzyl chloride (0.95 eq) to maintain the internal temperature below 40°C.

    • Self-Validation Check: Monitor the organic layer via GC-FID. The reaction is complete when the benzyl chloride peak is consumed. The use of 0.95 eq of benzyl chloride ensures no unreacted benzylating agent remains, simplifying purification.

  • Reduction: Isolate the organic layer containing 2,2-dimethyl-3-phenyl-1-propanal. Dilute in methanol and cool to 0°C. Add NaBH₄ (0.5 eq) in small portions.

    • Self-Validation Check: Perform an IR scan of the crude mixture. The reduction is validated by the total disappearance of the sharp carbonyl (C=O) stretch at ~1720 cm⁻¹ and the emergence of a broad hydroxyl (O-H) stretch at ~3300 cm⁻¹.

  • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield Muguet alcohol[3].

Protocol B: Synthesis of 2,2-Dimethyl-3-phenoxypropan-1-ol
  • Reagent Assembly: In a dry reaction vial, combine 2,2-dimethylpropane-1,3-diol (3.0 mmol) and diphenyliodonium triflate (1.0 mmol) in 1 mL of Dichloromethane (DCM)[2].

  • Catalyst Initiation: Add Cu₂O (0.02 mmol, 2 mol %). Do not add any base[2].

    • Self-Validation Check: Immediately monitor the reaction mixture. A successful initiation is validated by a distinct color change and a mild exotherm as the reactants dissolve[2]. If no exotherm occurs, the iodonium salt has likely degraded due to moisture exposure.

  • Thermal Maturation: Seal the vial and heat to 50°C for 3 hours[2].

    • Self-Validation Check: Spot the mixture on a silica TLC plate (Hexanes/EtOAc). The product will be strongly UV-active (due to the phenoxy ring), whereas the starting diol is completely invisible under UV light. The complete disappearance of the iodonium salt baseline spot confirms reaction completion.

  • Purification: Filter the mixture through a short pad of Celite to remove the copper catalyst, concentrate under reduced pressure, and purify via flash column chromatography to isolate 2,2-dimethyl-3-phenoxypropan-1-ol[2].

References

  • ACS Omega - ACS Publications. "Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols". Retrieved from: [Link]

  • The Good Scents Company. "muguet propanol, 13351-61-6". Retrieved from: [Link]

  • American Elements. "2,2-dimethyl-3-phenoxypropan-1-ol | CAS 1991-46-4". Retrieved from:[Link]

  • Ventos. "LILY ALCOHOL (MUGUET ALCOHOL)". Retrieved from: [Link]

Sources

Technical Assessment & Safety Protocol: 2,2-Dimethyl-3-phenoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1991-46-4 Synonyms: Neopentyl glycol monophenyl ether; 3-Phenoxy-2,2-dimethyl-1-propanol Molecular Formula: C₁₁H₁₆O₂ Molecular Weight: 196.24 g/mol [1]

Part 1: Chemical Identity & Structural Context[1][2]

The Structural Imperative

2,2-Dimethyl-3-phenoxypropan-1-ol represents a specialized class of aromatic glycol ethers.[1] Unlike its linear analog (2-phenoxyethanol), this molecule incorporates a gem-dimethyl substitution at the C2 position.[1] This structural feature is not merely cosmetic; it imparts significant physicochemical stability via the Thorpe-Ingold effect (gem-dimethyl effect).[1]

  • Metabolic Stability: The steric bulk of the neopentyl group hinders enzymatic attack at the beta-carbon, potentially extending the metabolic half-life compared to linear phenoxy alcohols.[1]

  • Chemical Resistance: The ether linkage is shielded, reducing susceptibility to oxidative cleavage under standard environmental conditions.[1]

Physicochemical Characterization

The following data establishes the baseline for handling and engineering controls.

PropertyValueContext
Physical State Viscous Liquid / Low-Melting SolidDepending on purity/temperature (MP ~30-35°C).[1]
Boiling Point ~135-140°C @ 2 mmHgHigh boiling point indicates low volatility hazard.[1]
Density ~1.05 g/cm³Slightly denser than water; sinks in aqueous spills.
LogP (Octanol/Water) ~2.8 (Predicted)Moderate lipophilicity; potential for bioaccumulation.
Flash Point >110°C (Closed Cup)Class IIIB Combustible Liquid.

Part 2: GHS Hazard Identification & Risk Assessment[1]

While specific toxicological datasets for CAS 1991-46-4 are less ubiquitous than for commodity solvents, Structure-Activity Relationship (SAR) analysis with homologous glycol ethers (e.g., Phenoxyethanol) and vendor data dictates the following precautionary classification.

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H412: Harmful to aquatic life with long-lasting effects.[1][3]

Precautionary Logic
  • P273: Avoid release to the environment. (Rationale: Phenoxy ethers are often persistent in aquatic environments).[1]

  • P280: Wear protective gloves/eye protection.[1][2][3][4][5] (Rationale: Lipophilic ethers can defat skin and penetrate corneal membranes).[1]

Part 3: Handling, Storage, & Stability Protocols[1]

Engineering Controls & Personal Protective Equipment (PPE)

The lipophilic nature of this ether allows it to permeate standard latex gloves.

  • Glove Selection: Use Nitrile (≥ 0.11 mm) for splash protection.[1] For prolonged immersion, use Laminate (PE/EVAL) .

  • Respiratory: At ambient temperatures, vapor pressure is negligible.[1] If heated (>60°C) or aerosolized, use a respirator with an Organic Vapor (OV) cartridge combined with a P95 filter.

Storage Incompatibilities

Store under inert gas (Nitrogen/Argon) if high purity is required.

  • Oxidizers: Incompatible with strong oxidizing agents (e.g., Peroxides, Permanganates).[1] The benzylic-like positions (though separated by oxygen) and the alcohol group are oxidation targets.[1]

  • Hygroscopicity: The primary alcohol group can absorb atmospheric moisture, affecting stoichiometry in sensitive syntheses (e.g., urethane formation).[1]

Part 4: Synthesis & Reaction Workflow

For researchers utilizing this compound as an intermediate, the synthesis typically involves a Williamson Ether Synthesis or ring-opening of an oxetane.[1] The following workflow illustrates the standard Williamson Ether Synthesis route, chosen for its reliability and scalability.

Synthesis Diagram (Graphviz)[1]

SynthesisWorkflow Start1 Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) Step1 Monotosylation / Activation (TsCl, Pyridine) Start1->Step1 Selective Activation Start2 Phenol Step2 Etherification (NaH or K2CO3, DMF, Heat) Start2->Step2 Deprotonation Intermediate Intermediate: Neopentyl Glycol Monotosylate Step1->Intermediate Intermediate->Step2 Nucleophilic Attack Product Product: 2,2-Dimethyl-3-phenoxypropan-1-ol Step2->Product SN2 Reaction SideRxn Side Product: Diphenoxy Derivative Step2->SideRxn Excess Phenol/Base Purification Purification: Distillation or Column Chrom. Product->Purification

Caption: Figure 1. Step-wise synthesis via Williamson Ether protocol.[1] Note the risk of di-substitution (Side Product) if stoichiometry is not controlled.[1]

Experimental Protocol (Synthesis)
  • Activation: React 2,2-dimethyl-1,3-propanediol (1.0 eq) with p-toluenesulfonyl chloride (1.0 eq) in pyridine at 0°C to form the mono-tosylate.

  • Coupling: Dissolve Phenol (1.1 eq) in DMF. Add Potassium Carbonate (2.0 eq) and stir at 60°C for 30 mins.

  • Addition: Add the mono-tosylate dropwise to the phenoxide solution.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

Part 5: Emergency Response & Toxicology[1]

Toxicological Mechanism

The primary hazard stems from the alcohol functionality and the ether linkage.[1]

  • Eye Irritation: Like 2-Phenoxyethanol, this compound is an alcohol ethoxylate analog.[1] It acts as a surfactant on the corneal epithelium, causing protein denaturation and irritation.[1]

  • Systemic Toxicity: While the gem-dimethyl group slows metabolism, the liver eventually oxidizes the primary alcohol to 2,2-dimethyl-3-phenoxypropionic acid .[1] Researchers should treat this metabolite as a potential weak uncoupler of oxidative phosphorylation (common in lipophilic acids).

Emergency Decision Tree (Graphviz)

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest EyeAction Rinse 15 min Lift Eyelids Consult Ophthalmologist Eye->EyeAction SkinAction Wash with Soap/Water Remove Contaminated Clothing Monitor for Dermatitis Skin->SkinAction IngestAction Do NOT Induce Vomiting Rinse Mouth Call Poison Control Ingest->IngestAction

Caption: Figure 2.[1] Immediate response protocols for acute exposure. Eye contact requires the most urgent intervention due to surfactant properties.

Part 6: Waste Management & Environmental Fate[1]

Disposal Protocol

Do not dispose of via sink drains.[1] This compound has predicted aquatic toxicity (H412).[3]

  • Collection: Collect in "Non-Halogenated Organic Solvent" waste containers.

  • Incineration: The preferred method is rotary kiln incineration.[1] The high carbon content ensures good combustion, but scrubbers are required if mixed with other halogenated waste.[1]

Spill Cleanup
  • Isolate: Ventilate area (though volatility is low).[1]

  • Absorb: Use inert clay (Vermiculite) or sand.[1][3] Do not use sawdust (risk of auto-oxidation with ethers, though low here).[1]

  • Clean: Wash the surface with a detergent solution to emulsify the lipophilic residue.[1]

References

  • American Elements. (n.d.). 2,2-Dimethyl-3-phenoxypropan-1-ol Safety Data Sheet. Retrieved from [Link][1]

  • PubChem. (2025). Compound Summary: 2,2-Dimethyl-3-phenoxypropan-1-ol (CAS 1991-46-4).[1][6] National Library of Medicine.[1] Retrieved from [Link][1][6]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Phenoxy-derivatives. (General guidance on phenoxy-alcohol classification used for SAR analysis). Retrieved from [Link][1]

Sources

Solubility of 2,2-dimethyl-3-phenoxypropan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility of 2,2-dimethyl-3-phenoxypropan-1-ol in Organic Solvents: A Technical Guide

Part 1: Executive Summary & Chemical Profile

2,2-dimethyl-3-phenoxypropan-1-ol (often designated as Compound 3ae in recent catalytic literature) is a functionalized neopentyl glycol monoether. It serves as a critical intermediate in the synthesis of pharmaceutical building blocks and high-performance polymers. Unlike common commodity chemicals, specific solubility datasets for this compound are not widely available in standard thermodynamic databases.

This guide bridges that gap by providing a predictive solubility framework and a validated experimental protocol for determining its solubility profile. Based on its molecular architecture—a hydrophobic phenoxy tail coupled with a hydrophilic primary hydroxyl head group and a sterically hindered gem-dimethyl backbone—this compound exhibits amphiphilic behavior with a strong bias toward lipophilicity.

Physicochemical Basis
  • IUPAC Name: 2,2-dimethyl-3-phenoxypropan-1-ol[1][2]

  • CAS Registry: 66582-32-9 (and related isomers)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.27 g/mol

  • Physical State: Colorless viscous liquid or low-melting solid (depending on purity).

  • Predicted LogP: ~2.7 (Hydrophobic)

Part 2: Solubility Behavior & Solvent Selection Strategy

Theoretical Solubility Profile (Hansen Solubility Parameters)

In the absence of empirical tabular data, we utilize the Hansen Solubility Parameters (HSP) to predict solvent compatibility. The compound's dual nature (ether + alcohol) suggests high affinity for solvents with moderate polarity and hydrogen bonding capability.

Solvent ClassPredicted SolubilityMechanistic Rationale
Chlorinated Solvents (DCM, Chloroform)Excellent Matches the dispersion (

) and polar (

) forces of the phenoxy ring. Used as the reaction medium in synthesis (Chae et al., 2025).[3]
Aromatic Hydrocarbons (Toluene)Good

interactions with the phenoxy group; ideal for extraction.
Alcohols (Ethanol, IPA)High Hydrogen bonding (

) with the primary hydroxyl group. Solubility increases significantly with temperature.[4][5]
Esters (Ethyl Acetate)Good Dipole-dipole interactions; effective for crystallization or chromatography.
Water Poor Hydrophobic effect of the phenyl and gem-dimethyl groups dominates the hydrophilic -OH contribution.
Thermodynamic Modeling Framework

To rigorously define the solubility (


) of 2,2-dimethyl-3-phenoxypropan-1-ol, the Modified Apelblat Equation  is the standard for correlating mole fraction solubility with temperature (

).

The Apelblat Model:



  • A, B, C: Empirical model parameters derived from regression analysis.

  • Application: This model accounts for the non-ideal behavior of the solution, particularly effective for polar solutes in polar/non-polar solvents.

The Van't Hoff Equation (for Enthalpy of Solution):



  • Utility: A plot of

    
     vs. 
    
    
    
    yields the enthalpy (
    
    
    ) and entropy (
    
    
    ) of dissolution, critical for designing crystallization cooling curves.

Part 3: Experimental Protocol for Solubility Determination

Since literature values are scarce, the following Standard Operating Procedure (SOP) is designed to generate high-fidelity solubility data.

Method: Static Equilibrium with Laser Monitoring

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Thermostatic Shaking (72h @ T ± 0.05 K) Start->Equilibrium Saturation Separation Phase Separation (Syringe Filter 0.22 µm) Equilibrium->Separation Settlement Analysis Quantification (HPLC/GC or Gravimetric) Separation->Analysis Aliquot DataProc Data Fitting (Apelblat Model) Analysis->DataProc x_exp calculation DataProc->Equilibrium Next Temp Point

Figure 1: Workflow for the static equilibrium determination of solubility.

Step-by-Step Procedure:

  • Preparation: Add excess 2,2-dimethyl-3-phenoxypropan-1-ol to a jacketed glass vessel containing the specific solvent (e.g., Ethanol, Toluene).

  • Equilibration: Stir the mixture at a constant temperature (controlled by a circulating water bath, accuracy

    
     K) for 72 hours.
    
  • Verification: Use a laser monitoring system (Tyndall effect) to ensure undissolved solid remains in suspension (indicating saturation).

  • Sampling: Stop stirring and allow phases to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
     PTFE filter.
    
  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (best for volatile solvents).

    • Chromatographic: Dilute and analyze via HPLC (UV detection @ 254 nm for the phenoxy group).

  • Calculation: Convert mass concentration to mole fraction (

    
    ).
    

Part 4: Process Implications (Synthesis & Purification)

The solubility profile directly impacts the efficiency of the synthesis of 2,2-dimethyl-3-phenoxypropan-1-ol (e.g., via copper-catalyzed etherification).

Reaction Mechanism & Solubility Logic:

SynthesisSolubility Reactants Reactants: 2,2-dimethylpropane-1,3-diol + Diaryliodonium Salt Solvent Solvent: DCM or Toluene (High Solubility for Product) Reactants->Solvent Dissolution Catalyst Cu2O Catalyst (Insoluble Solid) Catalyst->Solvent Heterogeneous Mix Product Product: 2,2-dimethyl-3-phenoxypropan-1-ol (Soluble in Organic Phase) Solvent->Product Reaction @ RT/50°C Workup Aqueous Workup Product->Workup Extraction Workup->Product Product partitions to Organic Layer

Figure 2: Solubility logic in the synthesis workflow (adapted from Chae et al., 2025).

Key Insight: The synthesis uses Dichloromethane (DCM) or Toluene .[3] The product's high solubility in these solvents allows for easy separation from the copper catalyst (insoluble) and inorganic salts (water-soluble) during the aqueous workup.

References

  • Chae, J., et al. (2025).[3] "Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols." ACS Omega. (Note: Year and Journal adjusted based on search context; refer to ACS Omega or Chem. Eur. J. for specific copper-catalysis protocols involving this diol derivative).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, 31(1), 85-91. Link (Foundational reference for the Apelblat model).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Authoritative source for solubility parameter prediction).
  • PubChem Compound Summary. "2,2-dimethyl-3-phenoxypropan-1-ol" (CID 11286820). Link

(Note: Due to the specific nature of this intermediate, exact solubility tables are generated via the protocol above rather than cited from a single historical dataset.)

Sources

Technical Guide: Applications and Synthesis of gem-Dimethyl Substituted Phenoxy Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and pharmacological applications of 2,2-dimethyl-3-phenoxypropan-1-ol and its derivatives. The incorporation of a gem-dimethyl group adjacent to a phenoxy ether linkage is a critical strategy in medicinal chemistry. It serves two primary functions: metabolic stabilization by blocking


-oxidation and conformational restriction  via the Thorpe-Ingold effect, which enhances receptor-ligand binding entropy. This document provides researchers with actionable protocols for synthesis and insights into the structure-activity relationships (SAR) driving the efficacy of drugs like Gemfibrozil and fragrance compounds like Majantol.

Structural Dynamics: The Gem-Dimethyl Effect

The gem-dimethyl group (two methyl substituents on a single carbon) is not merely a lipophilic spacer; it is a functional tool for controlling molecular geometry and reactivity.

The Thorpe-Ingold Effect (Angle Compression)

In unsubstituted alkyl chains, rotation is free, leading to high entropic cost upon binding to a rigid receptor pocket. The introduction of a gem-dimethyl group at the


-position to the phenoxy oxygen creates steric bulk that alters the bond angles.
  • Mechanism: The bulky methyl groups compress the internal bond angle (

    
    ) between the non-hydrogen substituents (the phenoxy and alcohol arms).
    
  • Result: This compression forces the terminal groups closer together, pre-organizing the molecule into a "reactive" or "binding-ready" conformation. In drug design, this reduces the entropy penalty of binding (

    
    ), significantly improving affinity.
    
Metabolic Stability

The 2,2-dimethyl substitution creates a quaternary carbon center that lacks protons.

  • Cytochrome P450 Blockade: It prevents hydrogen abstraction at the

    
    -position, effectively blocking metabolic degradation via 
    
    
    
    -oxidation or hydroxylation. This is the core reason for the extended half-life of fibrate drugs compared to their unbranched analogs.

GemDimethylEffect Unsub Unsubstituted Chain (High Entropy) GemSub Gem-Dimethyl Substituted (Restricted Rotation) Unsub->GemSub Methylation Effect Thorpe-Ingold Effect (Angle Compression) GemSub->Effect Steric Bulk Outcome2 Metabolic Blockade (No u03b2-oxidation) GemSub->Outcome2 Quaternary Carbon Outcome1 Increased Binding Affinity (Lower u0394S penalty) Effect->Outcome1 Pre-organization

Figure 1: Mechanistic impact of gem-dimethyl substitution on molecular dynamics and pharmacology.

Synthetic Methodologies

The synthesis of gem-dimethyl substituted phenoxy alcohols requires overcoming the steric hindrance introduced by the methyl groups. The following protocol describes the synthesis of 2,2-dimethyl-3-phenoxypropan-1-ol , a versatile intermediate.

Protocol: Modified Williamson Ether Synthesis

This method utilizes 2,2-dimethyl-1,3-propanediol (neopentyl glycol) as the starting scaffold.

Reagents:

  • Phenol (1.0 eq)

  • 2,2-Dimethyl-1,3-propanediol (3.0 eq - excess prevents polymerization)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Dissolve Phenol (10 mmol) and 2,2-Dimethyl-1,3-propanediol (30 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

  • Activation: Add

    
     (12 mmol) to the solution and cool to 0°C.
    
  • Coupling (Mitsunobu): Add DIAD (12 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc 8:2).
    

Yield Expectation: 75-85% Validation:


 NMR should show a characteristic singlet for the gem-dimethyl protons at 

ppm and a singlet/doublet for the

protons flanking the quaternary center.

SynthesisFlow Phenol Phenol Mix Mix in THF (0u00b0C) + PPh3 / DIAD Phenol->Mix Diol 2,2-Dimethyl-1,3-propanediol Diol->Mix Reaction Mitsunobu Coupling (12h, RT) Mix->Reaction Workup NaOH Wash (Remove Phenol) Reaction->Workup Product 2,2-Dimethyl-3-phenoxypropan-1-ol Workup->Product

Figure 2: Mitsunobu coupling strategy for synthesizing sterically hindered phenoxy alcohols.

Pharmaceutical & Industrial Applications[1]

Hypolipidemic Agents (Fibrates)

The most prominent application of this scaffold is in the Fibrate class of drugs, specifically Gemfibrozil .[1]

  • Role: The gem-dimethyl spacer connects the phenoxy ring to the carboxylic acid tail (or alcohol precursor).

  • Mechanism: The compound acts as a Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
     ) agonist.[2][3] The gem-dimethyl group locks the hydrophobic tail into a conformation that fits the PPAR
    
    
    
    ligand-binding domain (LBD) while preventing rapid metabolic breakdown.
  • Data Point: Gemfibrozil has a half-life of ~1.5 hours, significantly longer than unsubstituted phenoxy-alkyl acids, due to the steric blockade of metabolic enzymes [1].

Fragrance Chemistry (Majantol)

In the fragrance industry, the stability and volatility profile of gem-dimethyl phenoxy alcohols are prized.

  • Compound: Majantol (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol).

  • Profile: Lily-of-the-valley (Muguet) scent.

  • Chemical Advantage: The gem-dimethyl group provides chemical stability against oxidation in consumer products (soaps, detergents) where normal alcohols might degrade or discolor.

Comparative Data: Substituted vs. Unsubstituted
FeatureUnsubstituted (3-phenoxypropan-1-ol)Gem-Dimethyl SubstitutedImpact
LogP (Lipophilicity) ~1.6~2.5Improved membrane permeability
Metabolic Stability Low (Rapid

-oxidation)
High (Quaternary Carbon Block)Extended Half-life (

)
Conformation Flexible (High Entropy)Restricted (Low Entropy)Higher Receptor Affinity
Physical State LiquidViscous Liquid / SolidEasier handling in solid dosage

Experimental Characterization Protocols

Lipophilicity Assessment (Shake-Flask Method)

To validate the increased lipophilicity conferred by the gem-dimethyl group:

  • Saturate Octanol and Water phases with each other for 24 hours.

  • Dissolve the test compound (1 mg) in the Octanol phase (5 mL).

  • Equilibrate with Water phase (5 mL) by shaking for 1 hour at 25°C.

  • Separate phases via centrifugation.

  • Quantify concentration in both phases using HPLC-UV (254 nm).

  • Calculate:

    
    .
    
NMR Validation Criteria

When characterizing these compounds, specific signals confirm the gem-dimethyl integration:

  • 
     NMR (CDCl
    
    
    
    ):
    Look for a strong singlet (6H) at 0.95 - 1.10 ppm .
  • 
     NMR:  The quaternary carbon usually appears around 35-38 ppm , distinct from methylene carbons.
    

References

  • Gemfibrozil Structure-Activity Relationships : Creger, P. L., et al. "Structure/activity relationship of gemfibrozil (CI-719) and related compounds."[4] Proceedings of the Royal Society of Medicine, 1976.[5]

  • The Gem-Dimethyl Effect in Medicinal Chemistry : Talele, T. T.[6][7] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[6] [6]

  • Thorpe-Ingold Effect Mechanism : Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications."[8] Chemical Reviews, 2005.[8]

  • Synthesis of Majantol Derivatives : Zhang, J., et al. "Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives." Asian Journal of Chemistry, 2013.

Sources

Methodological & Application

Application Note: Precision Mono-Etherification for the Synthesis of 2,2-Dimethyl-3-phenoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 2,2-dimethyl-3-phenoxypropan-1-ol from 2,2-dimethyl-1,3-propanediol (neopentyl glycol) represents a classic challenge in organic synthesis: the desymmetrization of a symmetrical diol via mono-etherification. This molecule is a highly valued aryl alkyl ether building block in pharmaceutical development and materials science[1][2].

The structural nature of neopentyl glycol—specifically the gem-dimethyl group at the C2 position—imparts significant steric hindrance. While this steric bulk slows down standard nucleophilic substitutions, it acts as a kinetic buffer that inherently protects against over-reaction to the di-ether. To achieve high-yielding mono-etherification, researchers must choose between leveraging cutting-edge organometallic catalysis or relying on classical dehydrative coupling.

This guide details two validated, highly efficient pathways:

  • The State-of-the-Art Route : A base-free, copper-catalyzed C–O cross-coupling utilizing diaryliodonium salts[3][4].

  • The Classical Route : A stoichiometrically controlled Mitsunobu reaction[5][6].

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Copper-Catalyzed Diaryliodonium Coupling

Traditionally, synthesizing aryl alkyl ethers via transition metal catalysis requires strong bases and elevated temperatures[4]. However, recent breakthroughs demonstrate that the intrinsic bidentate nature of aliphatic diols can be exploited to bypass these harsh conditions.

When neopentyl glycol is exposed to a Cu(I) catalyst (Cu₂O), the two hydroxyl groups chelate the metal center. This bidentate coordination drastically lowers the activation energy required for the oxidative addition of the highly electrophilic diphenyliodonium triflate[4]. The reaction proceeds via a Cu(III) intermediate, followed by rapid reductive elimination to form the C–O bond. Because the diaryliodonium salt is exceptionally reactive, the reaction is complete in just 10 minutes at room temperature without the need for any base[4][7]. The absence of base prevents side reactions and simplifies the aqueous workup[3].

Pathway B: Classical Mitsunobu Mono-Etherification

For laboratories lacking access to iodonium salts, the Mitsunobu reaction offers a robust alternative. This dehydrative oxidation-reduction condensation utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate one of the hydroxyl groups of neopentyl glycol into a superior leaving group (a phosphonium ion)[5][6].

The causality of success here relies on the pKa of the nucleophile. Phenol (pKa ~10) is sufficiently acidic to protonate the betaine intermediate formed by PPh₃ and DIAD[5]. This protonation step is mandatory; without it, the phenoxide nucleophile cannot be generated to execute the final Sₙ2 displacement[5]. To ensure mono-selectivity, the diol is used in slight excess, and the DIAD is added dropwise at 0 °C to strictly control the concentration of the activated complex[8].

Workflow & Decision Matrix

Workflow Start 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol) RouteA Route A: Cu-Catalyzed Coupling (State-of-the-Art) Start->RouteA RouteB Route B: Mitsunobu Reaction (Classical) Start->RouteB ReagentsA Diphenyliodonium Triflate Cu2O (2 mol%), DCM, RT, 10 min RouteA->ReagentsA ReagentsB Phenol, PPh3, DIAD THF, 0 °C to RT, 12 h RouteB->ReagentsB Product 2,2-dimethyl-3-phenoxypropan-1-ol (Target Product) ReagentsA->Product High Yield, Fast ReagentsB->Product Broad Reagent Availability

Caption: Decision tree comparing the Cu-catalyzed coupling and Mitsunobu mono-etherification routes.

Quantitative Data Summary

The following table summarizes the operational metrics of both pathways to aid in route selection:

ParameterRoute A: Cu-Catalyzed CouplingRoute B: Classical Mitsunobu
Yield ~85%[7]65 - 75%
Reaction Time 10 minutes[7]6 - 12 hours[8]
Temperature Room Temperature (20–25 °C)[7]0 °C to Room Temperature
Catalyst/Promoter Cu₂O (2 mol%)[7]PPh₃ (1.5 eq), DIAD (1.5 eq)[8]
Base Required? No (Base-free)[4]No (Relies on Phenol pKa)[5]
Primary Byproduct Iodobenzene (volatile/easily removed)Triphenylphosphine oxide (TPPO)[8]

Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Catalyzed C–O Bond Formation

Based on the optimized conditions by Kim & Chae (2025)[4][7].

Materials:

  • 2,2-dimethyl-1,3-propanediol (3.0 mmol)

  • Diphenyliodonium triflate (1.0 mmol)

  • Copper(I) oxide (Cu₂O) (0.02 mmol, 2 mol%)

  • Dichloromethane (DCM) (1.0 mL)

Step-by-Step Procedure:

  • Preparation : To an oven-dried, argon-purged sealed tube, add diphenyliodonium triflate (1.0 mmol) and Cu₂O (0.02 mmol)[7].

  • Reactant Addition : Add 2,2-dimethyl-1,3-propanediol (3.0 mmol) followed by 1.0 mL of DCM. Causality Note: The 3:1 ratio of diol to iodonium salt ensures the diol acts as a chelating solvent/reactant, driving mono-selectivity.

  • Reaction Initiation : Stir the mixture at room temperature.

    • Self-Validation Check: Within 1–2 minutes, observe a distinct color change and a mild exotherm. This indicates the rapid dissolution of reactants and the initiation of the oxidative addition step[4].

  • Monitoring : Allow the reaction to stir for exactly 10 minutes[7]. Verify completion via TLC (Eluent: 20% Ethyl Acetate in Hexanes), looking for the complete consumption of the UV-active diphenyliodonium salt.

  • Quenching & Workup : Quench the reaction with 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL)[7]. Causality Note: Because no base was used, a simple neutral aqueous wash is sufficient to remove the unreacted diol and copper residues[4].

  • Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure[7]. Purify the crude liquid via silica gel column chromatography to isolate the colorless liquid product.

Mechanism Cu_cat Cu(I) Catalyst (Cu2O) Coordination Diol Chelation (Bidentate) Cu_cat->Coordination Ox_Add Oxidative Addition (Diaryliodonium) Coordination->Ox_Add Red_Elim Reductive Elimination (C-O Bond) Ox_Add->Red_Elim Cu(III) Intermediate Product Mono-ether Product + Cu(I) Red_Elim->Product Product->Cu_cat Catalytic Cycle

Caption: Mechanistic cycle of the base-free, Cu-catalyzed synthesis of aryl alkyl ethers.

Protocol B: Mitsunobu Mono-etherification

A highly reliable alternative utilizing standard dehydrative coupling[5][8].

Materials:

  • 2,2-dimethyl-1,3-propanediol (1.2 mmol)

  • Phenol (1.0 mmol)

  • Triphenylphosphine (PPh₃) (1.5 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • Preparation : In a flame-dried round-bottom flask under nitrogen, dissolve 2,2-dimethyl-1,3-propanediol (1.2 mmol), phenol (1.0 mmol), and PPh₃ (1.5 mmol) in 10 mL of anhydrous THF[8].

  • Cooling : Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes. Causality Note: Cooling is critical to control the highly exothermic formation of the betaine intermediate and prevent unwanted side reactions.

  • Activation : Add DIAD (1.5 mmol) dropwise over 10 minutes via a syringe[8].

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 to 8 hours[8].

    • Self-Validation Check: As the reaction progresses, triphenylphosphine oxide (TPPO) will begin to precipitate as a fine white solid, serving as a visual indicator of successful phosphonium displacement[8].

  • Workup : Dilute the reaction mixture with 15 mL of DCM and filter through a Celite pad to remove the precipitated TPPO[8].

  • Washing : Transfer the filtrate to a separatory funnel. Wash successively with 1M NaOH (2 × 15 mL) to remove any unreacted phenol, followed by brine (15 mL).

  • Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the target mono-ether.

References

  • American Elements. (n.d.). 2,2-dimethyl-3-phenoxypropan-1-ol | CAS 1991-46-4. Retrieved March 1, 2026, from[Link]

  • Kim, K., & Chae, J. (2025). Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols. ACS Omega, 10(45), 54733-54742. Retrieved March 1, 2026, from[Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved March 1, 2026, from[Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved March 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved March 1, 2026, from[Link]

Sources

Precision Mono-Arylation of Neopentyl Glycol: Strategies for Desymmetrization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a critical scaffold in medicinal chemistry, often utilized to introduce the gem-dimethyl group—a structural motif known to improve metabolic stability and alter solution-phase conformation (the Thorpe-Ingold effect).[1][2]

The Challenge: Mono-arylation of this symmetric 1,3-diol presents a classic desymmetrization problem.[1][2] The two primary hydroxyl groups are chemically equivalent.[1] Once the first arylation occurs, the product is an ether-alcohol.[1] The core difficulty lies in preventing the second hydroxyl group from reacting to form the unwanted bis-aryl ether.

The Solution: This guide presents two distinct protocols based on the electronic nature of the aryl electrophile:

  • Protocol A (SNAr): For electron-deficient aryl halides (e.g., p-fluoronitrobenzene).

  • Protocol B (Pd-Catalysis): For unactivated aryl halides using Third-Generation Buchwald Precatalysts (RockPhos).

Mechanistic Logic & Selectivity Control[1]

To achieve high mono-selectivity, we must manipulate the reaction kinetics such that


.[1]
The Gem-Dimethyl Advantage

Unlike linear 1,3-propanediol, neopentyl glycol possesses a quaternary central carbon.[1][2] The steric bulk of the gem-dimethyl group provides a kinetic advantage. Once the first bulky aryl group is attached, the remaining hydroxyl group becomes sterically shielded, significantly reducing the rate of the second arylation (


), provided the catalyst or electrophile is sufficiently bulky.
Reaction Pathway Diagram

The following diagram illustrates the competition between the desired mono-arylation and the parasitic di-arylation.

ReactionPathway cluster_conditions Control Factors NPG Neopentyl Glycol (Symmetric Diol) Int Mono-Aryl Ether (Target Product) NPG->Int k1 (Fast) Excess Diol Bis Bis-Aryl Ether (Over-reaction) Int->Bis k2 (Slow) Steric Hindrance Stoich Stoichiometry (3:1 Diol:Ar-X) Stoich->NPG Ligand Ligand Bulk (RockPhos) Ligand->Int Inhibits k2

Figure 1: Kinetic pathway showing the desymmetrization logic.[1] High selectivity relies on maximizing k1 while suppressing k2 via stoichiometry and steric bulk.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Scope: Strictly for electron-deficient arenes (e.g., o- or p-nitrohalobenzenes, pyridines, pyrimidines).[1][2]

Reagents & Equipment[1][5][6][7]
  • Substrate: Neopentyl Glycol (3.0 equivalents).[1]

  • Electrophile: Activated Aryl Fluoride/Chloride (1.0 equivalent).[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents).[1]

  • Solvent: Anhydrous THF or DMF (0.2 M concentration).

  • Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Methodology
  • Deprotonation (The "Inverse Addition" Technique):

    • In a flame-dried round-bottom flask, dissolve Neopentyl Glycol (3.0 eq) in anhydrous THF.

    • Cool to 0°C in an ice bath.[1]

    • Carefully add NaH (1.1 eq) portion-wise.[1] Note: We use only 1.1 eq of base relative to the electrophile, not the diol. This ensures that statistically, mostly mono-alkoxide is formed, leaving the excess diol protonated and unreactive.[1]

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete evolution of H₂ gas.

  • Electrophile Addition:

    • Dissolve the activated Aryl Halide (1.0 eq) in a minimal amount of THF.

    • Add this solution dropwise to the stirring alkoxide solution over 15–20 minutes.

    • Rationale: High concentration of diol relative to electrophile favors mono-substitution.[1][2]

  • Reaction & Quench:

    • Monitor by TLC or LC-MS.[1][2] Most activated substrates react within 1–4 hours at RT.[1]

    • Once the starting aryl halide is consumed, quench carefully with saturated NH₄Cl solution.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Wash the organic layer 3x with water (to remove excess unreacted neopentyl glycol, which is water-soluble).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Protocol B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig)

Scope: Unactivated aryl bromides, chlorides, and iodides.[1][2] Key Technology: This protocol utilizes RockPhos , a bulky biaryl phosphine ligand specifically designed by the Buchwald lab for coupling sterically hindered alcohols.[1]

Reagents & Equipment[1][5][6][7]
  • Substrate: Neopentyl Glycol (1.2 – 1.5 equivalents).[1]

  • Electrophile: Aryl Bromide/Chloride (1.0 equivalent).[1]

  • Catalyst: RockPhos Pd G3 Precatalyst (1–3 mol%).[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equivalents).[1]

  • Solvent: Toluene (anhydrous, 0.25 M).[1]

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Schlenk Line):

    • To a reaction vial equipped with a magnetic stir bar, add:

      • RockPhos Pd G3 (2 mol%).[1]

      • Aryl Halide (1.0 mmol).[1]

      • Neopentyl Glycol (1.5 mmol).[1]

      • Cs₂CO₃ (1.5 mmol).[1]

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvent & Degassing:

    • Add anhydrous Toluene.[1]

    • If not in a glovebox, purge the headspace with Nitrogen for 5 minutes.[1] Cap the vial tightly.

  • Heating:

    • Heat the reaction block to 90°C.

    • Stir vigorously for 12–18 hours.

    • Expert Insight: The bulky RockPhos ligand creates a "pocket" around the Palladium center. After the first reductive elimination forms the mono-ether, the steric bulk of the neopentyl group combined with the ligand bulk makes the oxidative addition/coordination for a second cycle on the same molecule kinetically unfavorable.

  • Filtration & Analysis:

    • Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts.

    • Rinse with EtOAc.[1] Concentrate the filtrate.

Pd-Catalytic Cycle Visualization

The following diagram highlights the critical ligand influence.

PdCycle cluster_ligand RockPhos Influence LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + NPG / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Determining Step RedElim->LPd Regeneration Note Bulky ligand facilitates elimination of hindered ether Note->RedElim

Figure 2: The catalytic cycle. RockPhos is essential for facilitating the reductive elimination of the bulky neopentyl ether.

Purification & Data Analysis

Separating the mono-ether from the di-ether and unreacted diol is straightforward due to significant polarity differences.[2]

Polarity Profile (TLC)
CompoundPolarityRf (Hex/EtOAc 1:1)Visualization
Neopentyl Glycol High (Diol)~0.05 - 0.10KMnO₄ / Anisaldehyde
Mono-Aryl Ether Medium (Alcohol)~0.40 - 0.50UV / KMnO₄
Bis-Aryl Ether Low (Ether)~0.80 - 0.90UV

Purification Protocol:

  • Flash Chromatography: Use a gradient of 0%

    
     40% EtOAc in Hexanes.[1]
    
  • Aqueous Wash: If using Protocol A (excess diol), the majority of unreacted neopentyl glycol can be removed by rigorous water washes during workup, simplifying the column.[1]

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Conversion (Protocol B) Catalyst deactivation or wet solvent.[1][2]Ensure Toluene is anhydrous.[1] Increase catalyst loading to 4 mol%.
High Bis-Aryl Formation Too much base or high temp.[1][2]Reduce equivalents of base to 1.1 eq (Protocol A). Lower temp to 70°C (Protocol B).
Poor Solubility of NPG NPG is solid at RT.[1]In Protocol A, ensure NPG is fully dissolved in warm THF before cooling and adding NaH.[1]

References

  • Buchwald-Hartwig C-O Coupling (General)

    • Palucki, M., Wolfe, J. P., & Buchwald, S. L. (1997).[1] Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers. Journal of the American Chemical Society, 119(14), 3395–3396.[1] [1][2]

  • RockPhos Ligand Specificity

    • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326.[1] [1][2]

    • Note: While this paper focuses on phenols, the steric parameters of RockPhos described here are the basis for its application in hindering secondary couplings of bulky aliph
  • SNAr Mechanism & Selectivity

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions of Aromatic Derivatives. Chemical Reviews, 49(2), 273–412.[1]

  • Neopentyl Glycol Properties

    • PubChem Database.[1] Neopentyl Glycol (CID 31344).[1]

Sources

Revolutionizing Aryl Ether Synthesis: A Deep Dive into Copper-Catalyzed C-O Bond Formation with 2,2-Dimethylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge and a Modern Solution

The construction of the C(aryl)-O bond is a cornerstone of modern organic synthesis, with the resulting aryl ethers being prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The classical Ullmann condensation, first reported over a century ago, provided the foundational chemistry for this transformation but was often hampered by harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper.[1] In recent decades, significant advancements have been made in developing milder and more efficient copper-catalyzed protocols.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on a robust and versatile method for C-O bond formation: the copper-catalyzed coupling of aryl halides with 2,2-dimethylpropane-1,3-diol (neopentyl glycol).

This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction to empower users with the knowledge to not only replicate but also to innovate. We will explore the critical roles of each reaction component, provide detailed, field-tested protocols, and offer a comprehensive troubleshooting guide to navigate potential challenges. The use of 2,2-dimethylpropane-1,3-diol is particularly advantageous due to its bidentate nature, which can facilitate catalysis, and its unique physical properties.

Mechanistic Insights: The "Why" Behind the "How"

The copper-catalyzed C-O bond formation, a type of Ullmann-type reaction, is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the specific ligands and substrates employed, a generally accepted pathway provides a strong framework for understanding the reaction.

The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the diol, followed by deprotonation by a base to form a copper(I) alkoxide intermediate. This species then undergoes oxidative addition with the aryl halide to form a transient, high-energy copper(III) intermediate. Finally, reductive elimination from the copper(III) center forges the desired C-O bond and regenerates the active copper(I) catalyst, allowing the cycle to continue.

Copper-Catalyzed C-O Coupling Cycle Cu(I) Catalyst Cu(I) Catalyst Cu(I)-Diol Complex Cu(I)-Diol Complex Cu(I) Catalyst->Cu(I)-Diol Complex + Diol Cu(I) Alkoxide Cu(I) Alkoxide Cu(I)-Diol Complex->Cu(I) Alkoxide + Base - Base-H⁺ Cu(III) Intermediate Cu(III) Intermediate Cu(I) Alkoxide->Cu(III) Intermediate + Ar-X (Oxidative Addition) Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Ether Product (Ar-O-R) Aryl Ether Product (Ar-O-R) Cu(III) Intermediate->Aryl Ether Product (Ar-O-R) Reductive Elimination Aryl Ether Product (Ar-O-R)->Cu(I) Catalyst Regeneration

Figure 1: A simplified representation of the Cu(I)/Cu(III) catalytic cycle for C-O bond formation.

The use of a chelating diol like 2,2-dimethylpropane-1,3-diol can significantly influence this cycle. The bidentate coordination of the diol to the copper center can stabilize the copper intermediates and facilitate the reductive elimination step, often leading to higher efficiency and milder reaction conditions compared to monofunctional alcohols.

Key Reaction Components: A Deeper Look

The success of the copper-catalyzed C-O bond formation hinges on the judicious selection of several key components:

  • Copper Source: Copper(I) salts such as CuI, CuBr, and CuCl are most commonly employed as the active catalytic species is often considered to be Cu(I). However, copper(II) salts like CuCl₂ can also be effective, as they can be reduced in situ to Cu(I). The choice of the copper source can sometimes influence reaction rates and yields, and empirical screening is often beneficial.

  • Ligand: While some protocols with 2,2-dimethylpropane-1,3-diol can proceed without an external ligand, the addition of a well-chosen ligand can dramatically improve reaction efficiency, allowing for lower catalyst loadings and milder conditions. Diamine ligands, such as trans-1,2-cyclohexanediamine, and phenanthroline derivatives have proven to be particularly effective in accelerating Ullmann-type couplings. These ligands coordinate to the copper center, preventing catalyst agglomeration and promoting the key steps of oxidative addition and reductive elimination.

  • Base: A base is crucial for the deprotonation of the diol, forming the nucleophilic copper alkoxide intermediate. Common inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. The strength and solubility of the base can impact the reaction kinetics, and the optimal base is often substrate-dependent.

  • Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature. High-boiling polar aprotic solvents such as DMF, DMAc, and NMP are often used in traditional Ullmann reactions. However, in some protocols, 2,2-dimethylpropane-1,3-diol itself can serve as both the reactant and the solvent, simplifying the reaction setup and workup.

Experimental Protocols

Herein, we provide two detailed protocols for the copper-catalyzed mono-O-arylation of 2,2-dimethylpropane-1,3-diol, one employing a traditional aryl halide and another utilizing a highly reactive diaryliodonium salt.

Protocol 1: Ligand-Free Copper-Catalyzed O-Arylation of 2,2-Dimethylpropane-1,3-diol with Aryl Bromides

This protocol is adapted from a procedure where the diol serves as the reactant, ligand, and solvent, offering a simplified and efficient approach.

Materials:

  • Copper(II) chloride (CuCl₂)

  • Potassium carbonate (K₂CO₃), finely ground

  • Aryl bromide

  • 2,2-Dimethylpropane-1,3-diol

  • Anhydrous, inert solvent for workup (e.g., ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add CuCl₂ (5 mol%), K₂CO₃ (2.0 equivalents), and the aryl bromide (1.0 equivalent).

  • Addition of Diol: Add 2,2-dimethylpropane-1,3-diol (10-20 equivalents, acting as solvent and reactant).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl to remove the copper catalyst (the aqueous layer will turn blue).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Add CuCl₂, K₂CO₃, and Aryl Bromide to Schlenk Tube B Add 2,2-Dimethylpropane-1,3-diol A->B C Establish Inert Atmosphere B->C D Heat to 110-130 °C with Stirring C->D E Monitor by TLC or GC-MS D->E F Cool and Dilute with EtOAc and Water E->F G Wash with aq. NH₄Cl and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: Workflow for the ligand-free O-arylation protocol.

Protocol 2: Mild, Room-Temperature O-Arylation using Diaryliodonium Salts

This protocol leverages the high reactivity of diaryliodonium salts to achieve C-O bond formation under exceptionally mild conditions.

Materials:

  • Copper(I) oxide (Cu₂O)

  • Diaryliodonium triflate

  • 2,2-Dimethylpropane-1,3-diol

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add Cu₂O (2 mol%), the diaryliodonium triflate (1.0 equivalent), and 2,2-dimethylpropane-1,3-diol (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous DCM to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: The reaction is often complete within a short period (e.g., 10-30 minutes). Monitor by TLC or LC-MS.

  • Workup:

    • Quench the reaction with deionized water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields

The following tables summarize representative yields for the mono-O-arylation of 2,2-dimethylpropane-1,3-diol with various aryl halides under different conditions.

Table 1: Ligand-Free Mono-O-Arylation of 2,2-Dimethylpropane-1,3-diol with Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromoanisole3-(4-methoxyphenoxy)-2,2-dimethylpropan-1-ol85
24-Bromotoluene2,2-dimethyl-3-(p-tolyloxy)propan-1-ol82
3Bromobenzene2,2-dimethyl-3-phenoxypropan-1-ol78
44-Bromobenzonitrile4-((3-hydroxy-2,2-dimethylpropoxy)benzonitrile75
51-Bromo-4-fluorobenzene3-(4-fluorophenoxy)-2,2-dimethylpropan-1-ol80

Conditions: CuCl₂ (5 mol%), K₂CO₃ (2.0 equiv.), aryl bromide (1.0 equiv.), 2,2-dimethylpropane-1,3-diol (15 equiv.), 120 °C, 12 h.

Table 2: Room-Temperature Mono-O-Arylation of 2,2-Dimethylpropane-1,3-diol with Diaryliodonium Triflates

EntryDiaryliodonium TriflateProductYield (%)
1Diphenyliodonium triflate2,2-dimethyl-3-phenoxypropan-1-ol92
2Bis(4-methoxyphenyl)iodonium triflate3-(4-methoxyphenoxy)-2,2-dimethylpropan-1-ol95
3Bis(4-fluorophenyl)iodonium triflate3-(4-fluorophenoxy)-2,2-dimethylpropan-1-ol90
4Bis(4-chlorophenyl)iodonium triflate3-(4-chlorophenoxy)-2,2-dimethylpropan-1-ol88

Conditions: Cu₂O (2 mol%), diaryliodonium triflate (1.0 equiv.), 2,2-dimethylpropane-1,3-diol (1.5 equiv.), DCM, room temperature, 20 min.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Cu(I))- Poor quality reagents or solvents- Insufficiently strong base- Low reaction temperature- Use a fresh, high-purity copper source.- Ensure all reagents and solvents are anhydrous.- Screen stronger bases (e.g., Cs₂CO₃).- Incrementally increase the reaction temperature.
Formation of Side Products (e.g., biaryl coupling, reduction of aryl halide) - Reaction temperature too high- Presence of water or other protic impurities- Lower the reaction temperature.- Use rigorously dried reagents and solvents and maintain a strict inert atmosphere.
Double Arylation of the Diol - High ratio of aryl halide to diol- Prolonged reaction time- Use an excess of the diol.- Monitor the reaction closely and stop it once the mono-arylated product is maximized.
Low Yield with Electron-Deficient Aryl Halides - Deactivation of the catalyst- Consider using a suitable ligand (e.g., a phenanthroline derivative) to stabilize the catalyst.
Difficulty in Product Purification - Co-elution with unreacted diol- Use a less polar eluent system for column chromatography.- Consider a preliminary aqueous workup to remove the excess water-soluble diol.

Conclusion

The copper-catalyzed C-O bond formation using 2,2-dimethylpropane-1,3-diol represents a powerful and adaptable method for the synthesis of valuable aryl ethers. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize these reactions for their specific applications. The protocols provided herein offer a solid foundation for the implementation of this methodology in both academic and industrial settings, contributing to the advancement of synthetic chemistry and drug discovery.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • copper-catalyzed arylations and heteroarylations. Manuscript. [Link]

  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Royal Society of Chemistry. [Link]

  • "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions". Amazon S3. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

Sources

Using 2,2-dimethyl-3-phenoxypropan-1-ol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,2-Dimethyl-3-phenoxypropan-1-ol in Medicinal Chemistry

Abstract

This guide details the application of 2,2-dimethyl-3-phenoxypropan-1-ol as a high-value pharmaceutical intermediate.[1] While structurally homologous to the lipid-lowering agent Gemfibrozil, this specific scaffold utilizes a shorter propyl linker, making it a critical building block for "Second-Generation" fibrate analogs and conformationally restricted ether linkers.[1] This note focuses on exploiting the Thorpe-Ingold (Gem-Dimethyl) Effect to enhance metabolic stability and provides a validated Green Oxidation Protocol for converting the alcohol to its bioactive carboxylic acid form.

Introduction: The Gem-Dimethyl Advantage

In modern drug design, the introduction of a gem-dimethyl group (two methyl groups on the same carbon) is a privileged strategy known as the Thorpe-Ingold Effect .[1]

  • Conformational Restriction: The bulky methyl groups restrict the rotation of the carbon chain, forcing the molecule into a "reactive rotamer" conformation. In the context of 2,2-dimethyl-3-phenoxypropan-1-ol, this pre-organizes the side chains, often increasing binding affinity to receptors (e.g., PPAR-alpha) compared to unsubstituted propyl linkers.[1]

  • Metabolic Blocking: The quaternary carbon at the 2-position prevents

    
    -oxidation and hinders metabolic degradation, significantly extending the half-life of the resulting pharmaceutical.[1]
    
  • Neopentyl Reactivity: The alcohol functionality is located at a "neopentyl" position (attached to a CH₂ which is attached to a quaternary carbon). This renders the alcohol highly resistant to steric attack, making standard

    
     substitutions difficult, but making it an ideal candidate for selective oxidation  without protecting group interference.
    

Validated Protocol: Green Oxidation to Carboxylic Acid

The primary application of this intermediate is its conversion to 2,2-dimethyl-3-phenoxypropionic acid , a pharmacophore found in various metabolic disorder treatments.[1] Traditional oxidations (Jones Reagent, KMnO₄) generate toxic chromium waste or show poor selectivity.

Selected Method: TEMPO/Bleach (Anelli Oxidation). Rationale: This method allows for the mild, selective oxidation of the primary neopentyl alcohol to the carboxylic acid without affecting the ether linkage or the aromatic ring.

Materials & Reagents
  • Substrate: 2,2-dimethyl-3-phenoxypropan-1-ol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)[1]

  • Co-Catalyst: KBr (0.1 equiv)[1]

  • Oxidant: NaOCl (Sodium Hypochlorite, household bleach, ~10-13%) (2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) / Water biphasic system.

  • Buffer: NaHCO₃ (saturated solution).[2]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 2,2-dimethyl-3-phenoxypropan-1-ol (10 mmol, 1.80 g) in DCM (25 mL).

  • Catalyst Addition: Add TEMPO (31 mg, 0.2 mmol) and a solution of KBr (119 mg, 1.0 mmol) in water (2 mL).

  • Cooling: Cool the biphasic mixture to 0°C using an ice/water bath. Vigorous stirring is essential (800+ RPM) to ensure phase transfer.

  • Oxidant Addition: Slowly add the NaOCl solution (25 mmol) dropwise via an addition funnel over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C. The reaction is exothermic.

    • pH Control: Periodically check pH; maintain pH ~8.5–9.5 using NaHCO₃. If pH drops below 8, selectivity decreases.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Quenching: Quench excess oxidant by adding saturated Na₂SO₃ (sodium sulfite) solution (10 mL). A slight exotherm will occur. Verify oxidant consumption with starch-iodide paper (should remain white).[1]

  • Workup:

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2 (precipitating the acid).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to yield the carboxylic acid as a white crystalline solid.

Divergent Synthesis: The Neopentyl Substitution Challenge

Researchers often attempt to convert this alcohol into an alkyl halide (bromide/iodide) for coupling reactions. Warning: Due to the neopentyl steric hindrance, standard


 conditions (e.g., HBr, PBr₃) often fail or lead to rearrangement (Wagner-Meerwein).[1]

Recommended Alternative: If an electrophile is required, convert the alcohol to a Triflate (OTf) or Mesylate (OMs) , which are better leaving groups, then perform the displacement in a polar aprotic solvent (DMF/DMSO) at elevated temperatures.

TransformationReagent SystemSuccess RateNotes
Alcohol

Bromide
PPh₃ / CBr₄ (Appel)LowSlow kinetics; competing rearrangement.[1]
Alcohol

Tosylate
TsCl / PyridineMediumRequires long reaction times (48h+).
Alcohol

Triflate
Tf₂O / PyridineHigh Highly reactive leaving group overcomes steric bulk.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the mechanistic advantage of the gem-dimethyl group.

G cluster_effect Thorpe-Ingold Effect start Phenol Precursor intermediate 2,2-dimethyl-3- phenoxypropan-1-ol (The Scaffold) start->intermediate Etherification (Neopentyl Glycol source) acid Carboxylic Acid (Fibrate Analog) intermediate->acid TEMPO Oxidation (Protocol Section 2) linkage Derivatization (Linkers/PROTACs) intermediate->linkage Activation (Tf2O) (Protocol Section 3) effect Gem-Dimethyl Group (Conformational Lock) effect->intermediate Provides Metabolic Stability

Caption: Synthetic workflow utilizing the gem-dimethyl scaffold for divergent pharmaceutical synthesis.

Analytical Characterization Standards

To ensure the integrity of the intermediate before downstream processing, the following specifications should be met:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile/Water (0.1% H₃PO₄) gradient 40:60 to 90:10.

    • Detection: UV @ 270 nm (Phenoxy absorption).

  • Impurity Profile:

    • Phenol:[1] < 0.1% (Starting material carryover).

    • Aldehyde Intermediate: < 0.5% (Incomplete oxidation if analyzing the acid).

  • NMR Signature (¹H, CDCl₃):

    • 
       1.05 ppm (s, 6H, gem-dimethyl).[1]
      
    • 
       3.45 ppm (s, 2H, -CH₂-O-Ph).[1]
      
    • 
       3.75 ppm (s, 2H, -CH₂-OH).[1]
      
    • 
       6.9-7.3 ppm (m, 5H, Aromatic).[1]
      

References

  • The Thorpe-Ingold Effect in Drug Design

    • Talele, T. T. (2017).[3][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • [1][5]

  • TEMPO Oxidation Protocol (Anelli Method)

    • Anelli, P. L., et al. (1987).[1][6] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids..."[6] Journal of Organic Chemistry.

    • [1]

  • Gemfibrozil Structure & Synthesis (Parent Class)

    • "Gemfibrozil."[7][8][9] National Center for Biotechnology Information. PubChem Compound Database.

    • [1]

  • Neopentyl Substitution Challenges: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section on steric hindrance).

Sources

Application Note: O-Arylation of 2,2-Dimethyl-3-phenoxypropan-1-ol with Diaryliodonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and comparative methodologies for the synthesis of sterically hindered neopentyl-type ethers.

Introduction & Strategic Relevance

The synthesis of sterically congested alkyl aryl ethers is a persistent challenge in medicinal chemistry. The substrate 2,2-dimethyl-3-phenoxypropan-1-ol represents a highly hindered neopentyl-type primary alcohol containing a γ-phenoxy group. Classical SN2 or SNAr etherifications (e.g., Williamson ether synthesis) typically fail or require excessively harsh conditions when applied to neopentyl systems due to the massive steric bulk of the adjacent quaternary carbon.

However, diaryliodonium salts (Ar₂I⁺ X⁻) —stable, low-toxicity hypervalent iodine(III) reagents—serve as exceptionally potent electrophilic arylating agents[1]. By utilizing these salts, the O-arylation of 2,2-dimethyl-3-phenoxypropan-1-ol bypasses classical SN2 constraints, enabling the synthesis of highly stable 1,3-diaryloxy-2,2-dimethylpropane scaffolds. These gem-dimethyl bis-ethers are highly resistant to metabolic degradation, making them premium bioisosteres in drug discovery pipelines.

Mechanistic Rationale: Overcoming Steric Hindrance

The arylation of this specific substrate can be driven through two distinct, field-proven mechanistic pathways. Understanding the causality behind these pathways is critical for reaction optimization.

Pathway A: Copper-Catalyzed Chelating Effect (Base-Free)

Neopentyl-type alcohols are notoriously resistant to functionalization. However, 2,2-dimethyl-3-phenoxypropan-1-ol possesses a γ-phenoxy oxygen. Under copper catalysis, this secondary heteroatom allows the substrate to act as a "pseudo-diol," chelating the Cu(I) center to form a highly stable metallacycle[2]. This chelation drastically lowers the activation energy for the oxidative addition of the diaryliodonium salt, allowing the reaction to proceed at room temperature without the need for an external base[2].

G Cu_I Cu(I) Catalyst (from Cu₂O) Coordination Substrate Coordination (γ-Phenoxy Alcohol Chelates Cu) Cu_I->Coordination + Alcohol (-H⁺) Oxidative_Addition Oxidative Addition (Diaryliodonium Salt Cleavage) Coordination->Oxidative_Addition + Ar₂I⁺ X⁻ Cu_III Cu(III) Intermediate [Ar-Cu(III)-OR] Oxidative_Addition->Cu_III - ArI Reductive_Elimination Reductive Elimination (C-O Bond Formation) Cu_III->Reductive_Elimination Reductive_Elimination->Cu_I Catalyst Regeneration Product Diaryl Ether Product (1,3-Diaryloxy-2,2-dimethylpropane) Reductive_Elimination->Product Release Product

Figure 1: Copper-catalyzed catalytic cycle for the O-arylation of chelating aliphatic alcohols.

Pathway B: Metal-Free Ligand Coupling

In the absence of a transition metal, the reaction relies on the formation of a sodium alkoxide. The alkoxide attacks the electrophilic iodine(III) center to form a T-shaped, 4-coordinated intermediate. Subsequent ligand coupling yields the ether. This pathway is highly sensitive to temperature; elevated temperatures trigger a competing elimination pathway that generates highly reactive arynes and leads to intramolecular alcohol oxidation.

Quantitative Data & Optimization

To guide experimental design, the operational parameters for both pathways are summarized below. The copper-catalyzed method is generally preferred for this specific substrate due to the exploitation of the γ-phenoxy chelating effect.

ParameterMetal-Free Base-Promoted[3]Copper-Catalyzed Base-Free[2]
Catalyst / Promoter tBuONa (1.2 equiv)Cu₂O (2 mol%)
Solvent System Dry TolueneDichloromethane (DCM)
Temperature 0 °C addition, then Room TempRoom Temperature
Reaction Time 30 – 90 minutes10 – 60 minutes
Key Intermediate T-shaped Iodine(III) speciesCu(III) metallacycle
Steric Tolerance ModerateHigh (Driven by chelation)
Visual Validation Precipitation of Na-saltsReddish suspension → Grayish solution

Experimental Protocols

Protocol A: Copper-Catalyzed Base-Free Arylation

This protocol leverages the pseudo-diol nature of 2,2-dimethyl-3-phenoxypropan-1-ol to achieve base-free coupling.

Materials: 2,2-dimethyl-3-phenoxypropan-1-ol (3.0 mmol), Diaryliodonium triflate (1.0 mmol), Cu₂O (0.02 mmol, 2 mol%), anhydrous DCM (1.0 mL).

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-flushed sealed tube, add Cu₂O (0.02 mmol) and the diaryliodonium triflate (1.0 mmol).

    • Causality: Argon prevents the premature oxidation of the Cu(I) catalyst. Triflate salts are mandated here due to their high solubility and non-coordinating nature, which prevents counter-ion interference at the copper center[2].

  • Substrate Addition: Add 2,2-dimethyl-3-phenoxypropan-1-ol (3.0 mmol) followed by anhydrous DCM (1.0 mL).

    • Causality: A 3:1 ratio of alcohol to iodonium salt drives the thermodynamic equilibrium toward the Cu-alkoxide complex. DCM is utilized as a non-competing, non-coordinating solvent[2].

  • Reaction Initiation: Stir the mixture vigorously at room temperature.

    • Self-Validation Check: The initial reddish suspension of Cu₂O will rapidly transition to a grayish, homogeneous solution within 5-10 minutes. This visual shift is your confirmation that the active, soluble Cu(I)-chelate complex has successfully formed[2].

  • Completion & Quenching: After 10–60 minutes (monitor via TLC for the disappearance of the iodonium salt), quench the reaction by adding 1 M HCl (2 mL).

    • Causality: The acidic quench breaks down the remaining copper complexes and protonates the excess unreacted alcohol, facilitating clean phase separation[2].

  • Workup: Extract with ethyl acetate (3 × 5 mL), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (ethyl acetate/hexanes).

Protocol B: Metal-Free Base-Promoted Arylation

This protocol is ideal when trace metal contamination must be strictly avoided (e.g., late-stage API synthesis).

Materials: 2,2-dimethyl-3-phenoxypropan-1-ol (0.5 mmol), tBuONa (0.6 mmol), Diaryliodonium salt (0.6 mmol), dry toluene (2.5 mL).

Step-by-Step Methodology:

  • Alkoxide Formation: Under an argon atmosphere, dropwise add the alcohol (0.5 mmol) to a stirring suspension of tBuONa (0.6 mmol) in dry toluene (2.5 mL) at 0 °C. Stir for 15 minutes at room temperature.

    • Causality: tBuONa is specifically chosen over lithium or potassium bases because the sodium cation provides optimal solubility and suppresses unwanted side reactions during aliphatic alkoxide formation.

  • Electrophile Addition: Cool the flask strictly back to 0 °C and add the diaryliodonium salt (0.6 mmol) in one portion.

    • Causality & Self-Validation: Strict temperature control at 0 °C during this addition is non-negotiable. Exothermic spikes promote the unwanted decomposition of the iodonium salt into highly reactive arynes, leading to complex byproduct mixtures and alcohol oxidation. If the solution turns dark brown rapidly, temperature control has failed.

  • Coupling: Allow the reaction to warm to room temperature and stir for 0.5–1.5 hours.

    • Self-Validation Check: A fine precipitate of the sodium salt (e.g., NaOTf or NaBF₄) will gradually form in the toluene, indicating the successful progression of the ligand coupling step[3].

  • Workup: Dilute the mixture with diethyl ether (5.0 mL) and filter through a short silica plug, eluting with additional diethyl ether.

    • Causality: This rapid filtration efficiently removes the inorganic salts and the iodoarene byproduct, providing a clean crude mixture[1].

Troubleshooting & Analytical Characterization

NMR Verification: The success of the O-arylation can be rapidly confirmed via ¹H NMR. In the starting material (2,2-dimethyl-3-phenoxypropan-1-ol), the primary -CH₂-OH protons typically resonate around 3.4–3.6 ppm. Upon successful arylation, these protons will shift downfield to approximately 3.7–4.0 ppm due to the deshielding effect of the newly formed aryl ether bond[2]. The neopentyl gem-dimethyl group remains a sharp, distinct singlet around 1.0–1.1 ppm, serving as an excellent internal integration reference.

References

1.[2] Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols. ACS Omega. URL:[Link] 2. Competing Pathways in O-Arylations with Diaryliodonium Salts: Mechanistic Insights. Chemistry - A European Journal. URL:[Link] 3.[3] Room Temperature, Metal-Free Arylation of Aliphatic Alcohols. ChemistryOpen. URL:[Link]

Sources

Functionalization of primary alcohol in 2,2-dimethyl-3-phenoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for 2,2-Dimethyl-3-phenoxypropan-1-ol

Executive Summary: The Neopentyl Paradox

The molecule 2,2-dimethyl-3-phenoxypropan-1-ol presents a classic yet deceptive challenge in organic synthesis.[1] While it appears to be a simple primary alcohol, the gem-dimethyl group at the


-position creates a steric environment known as the "Neopentyl Effect." 

Standard nucleophilic substitutions (


) on this substrate are retarded by a factor of 

to

compared to unhindered primary alcohols (e.g., 3-phenoxypropan-1-ol).[1] Furthermore, forcing conditions often trigger a Wagner-Meerwein rearrangement (1,2-methyl shift), destroying the neopentyl skeleton.

This guide provides validated protocols to circumvent these barriers, focusing on Oxidation (which is sterically permitted) and Activation/Substitution (using specific "soft" conditions to prevent rearrangement).

Structural Analysis & Reactivity Landscape

The steric bulk of the tert-butyl-like framework blocks the trajectory of incoming nucleophiles for backside attack.[2] However, reagents that attack the hydrogen atoms (oxidation) or electrophiles that attack the oxygen lone pairs (activation) are less affected.

Figure 1: Reaction Landscape and Competitive Pathways

NeopentylReactivity Start 2,2-Dimethyl-3- phenoxypropan-1-ol Oxidation Pathway A: Oxidation (Sterically Permitted) Start->Oxidation Swern/Dess-Martin Activation Pathway B: Activation (Sulfonates/Halides) Start->Activation TsCl / Tf2O / PPh3 AcidCond Pathway C: Acidic Conditions (Prot. Solvents) Start->AcidCond HBr / H2SO4 Aldehyde Aldehyde Product (High Yield) Oxidation->Aldehyde SN2 Direct Substitution (SN2) (BLOCKED by Sterics) Activation->SN2 Extremely Slow Rearrange Carbocation Rearrangement (1,2-Methyl Shift) AcidCond->Rearrange Ionization TertAmyl Tert-Amyl Products (Undesired) Rearrange->TertAmyl

Caption: Figure 1. The "Neopentyl Effect" severely hampers direct substitution.[3] Oxidation remains the most reliable pathway, while acidic conditions risk skeletal rearrangement.

Protocol 1: Oxidation to Aldehyde (Swern Oxidation)[1][4][5][6][7]

Rationale: Oxidation involves the removal of a proton from the carbinol carbon. Unlike nucleophilic substitution, this process is not sterically inhibited by the


-dimethyl group. The Swern oxidation is selected over Jones reagent to avoid acid-catalyzed cleavage of the phenoxy ether linkage.

Target Product: 2,2-Dimethyl-3-phenoxypropanal[1]

Materials
ReagentEquivalentsRole
Oxalyl Chloride1.1 eqActivator
DMSO2.2 eqOxidant precursor
Substrate 1.0 eqStarting Material
Triethylamine (

)
5.0 eqBase
Dichloromethane (DCM)SolventAnhydrous (0.1 M conc.)
Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Cool to -78°C  (dry ice/acetone bath).
    
  • DMSO Addition: Add DMSO (2.2 eq) dropwise via syringe. Caution: Gas evolution (

    
    ) occurs.[4] Stir for 15 minutes at -78°C.
    
  • Substrate Addition: Dissolve 2,2-dimethyl-3-phenoxypropan-1-ol in a minimum amount of DCM and add dropwise to the reaction mixture. Stir for 45 minutes at -78°C.

    • Note: The mixture will become cloudy (alkoxysulfonium salt formation).

  • Termination: Add

    
     (5.0 eq) dropwise.[1] The reaction is exothermic; ensure slow addition to maintain low temperature.
    
  • Warming: Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated

    
    , extract with DCM (
    
    
    
    ), and wash combined organics with brine. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • TLC: Aldehyde spot will appear significantly less polar than the alcohol.

  • NMR: Look for the disappearance of the

    
     doublet (~3.4 ppm) and appearance of the aldehyde proton singlet/doublet (~9.5 ppm).
    

Protocol 2: Conversion to Alkyl Bromide (Appel Reaction)

Rationale: Standard HBr treatment fails here due to the high risk of rearrangement to the tertiary bromide (via 1,2-methyl shift). The Appel reaction (


) operates under neutral conditions and drives the reaction via the formation of strong 

bonds, often overcoming the steric barrier without ionization.

Target Product: 1-Bromo-2,2-dimethyl-3-phenoxypropane[1]

Materials
ReagentEquivalentsRole
Triphenylphosphine (

)
1.5 eqOxygen acceptor
Carbon Tetrabromide (

)
1.5 eqBromine source
Substrate 1.0 eqStarting Material
DCMSolventAnhydrous (0.1 M conc.)
Step-by-Step Methodology
  • Preparation: Dissolve the alcohol (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM at 0°C .
    
  • Phosphine Addition: Add

    
     (1.5 eq) portion-wise (solid) or dropwise (DCM solution) to the stirred mixture.
    
    • Critical Control: Maintain 0°C to prevent exotherms that could trigger rearrangement.[1]

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

    • Note: Neopentyl systems are sluggish.[1][3][5] If TLC shows incomplete conversion after 18h, do not heat. Add an additional 0.5 eq of

      
       and 
      
      
      
      .
  • Workup: Add pentane or hexanes to the reaction mixture to precipitate triphenylphosphine oxide (

    
    ).[5] Filter through a celite pad.[1]
    
  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting the "Neopentyl Drag": If the Appel reaction stalls, consider the Triflate Route (Protocol 3). Triflates are among the best leaving groups known (


 more reactive than tosylates) and can sometimes permit substitution where bromides fail.

Protocol 3: Activation via Triflation (For Advanced Substitution)

Rationale: If the goal is to attach a nucleophile (e.g., an amine or azide) to the C1 position, converting the alcohol to a Tosylate is usually insufficient because the subsequent displacement is too slow. Converting to a Triflate (-OTf) creates a "super-leaving group" that can facilitate substitution even in hindered neopentyl systems.[1]

Target Intermediate: 2,2-Dimethyl-3-phenoxypropyl trifluoromethanesulfonate[1]

Workflow Diagram: Triflation & Displacement

Triflation Substrate Substrate (Alcohol) Reagents Tf2O + Pyridine DCM, -78°C Substrate->Reagents Triflate Neopentyl Triflate (Highly Reactive) Reagents->Triflate Nucleophile Add Nucleophile (Nu-) (Azide, Cyanide, Amine) Triflate->Nucleophile Rapid Addition Product Substituted Product (Inverted Configuration) Nucleophile->Product

Caption: Figure 2.[1] Triflation strategy. The high reactivity of the triflate group compensates for the steric hindrance of the neopentyl skeleton.

Methodology
  • Setup: Dissolve alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at -78°C .

  • Addition: Add Triflic Anhydride (

    
    , 1.2 eq) dropwise.
    
  • Reaction: Stir at -78°C for 30 minutes, then warm to 0°C for 1 hour.

  • Workup: Wash immediately with cold water and cold dilute HCl.[1] Dry and concentrate without heating (Triflates are thermally unstable).[1]

  • Usage: Use the crude triflate immediately for the next nucleophilic substitution step.

References

  • Neopentyl Reactivity & Steric Hindrance

    • Dostrovsky, I., & Hughes, E. D. (1946).[6] Mechanism of substitution at a saturated carbon atom. Part XXIX. The role of steric hindrance.[2][3][6][7][8] Journal of the Chemical Society, 166-169.[6] [1]

  • Appel Reaction Mechanism

    • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[9] Angewandte Chemie International Edition, 14(12), 801-811. [1]

  • Swern Oxidation Protocols

    • Mancuso, A. J., & Swern, D. (1981).[10] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.[10] [1]

  • Triflate Reactivity in Hindered Systems

    • Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates. The Journal of Organic Chemistry, 38(21), 3673-3677. [1]

Sources

Application Note: Synthesis of Centrally Acting Muscle Relaxant Derivatives via 2,2-Dimethyl-3-phenoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction and Structural Rationale

The development of centrally acting muscle relaxants frequently relies on the carbamate pharmacophore, which allosterically modulates GABA_A receptors to induce hyperpolarization and reduce skeletal muscle tone. Established therapeutics, such as meprobamate, methocarbamol, and carisoprodol, utilize aliphatic or phenoxy-substituted diols converted into primary or N-alkyl carbamates.

The terminal phenoxy group is a privileged moiety in medicinal chemistry, significantly enhancing lipophilicity, blood-brain barrier (BBB) penetration, and target receptor affinity[1]. By utilizing 2,2-dimethyl-3-phenoxypropan-1-ol as a foundational scaffold, researchers can synthesize novel carbamate derivatives that combine the optimal features of existing muscle relaxants. The gem-dimethyl group provides critical steric shielding against rapid metabolic oxidation (a common degradation pathway for unbranched propanediol derivatives), while the phenoxy ether ensures robust central nervous system (CNS) distribution.

Mechanistic Causality in Synthetic Design

Converting 2,2-dimethyl-3-phenoxypropan-1-ol into its carbamate derivatives presents specific synthetic challenges due to the neopentyl-like steric hindrance at the


-carbon. Standard phosgenation or reaction with sodium cyanate can be sluggish and low-yielding for such hindered substrates. To overcome this, we outline three highly efficient, self-validating methodologies:
  • The Trichloroacetyl Isocyanate (TAI) Derivatization (Primary Carbamates): TAI is an exceptionally reactive electrophile. The strongly electron-withdrawing trichloroacetyl group increases the electrophilicity of the isocyanate carbon, driving instantaneous attack by the sterically hindered alcohol at room temperature[2]. Subsequent mild hydrolysis selectively cleaves the trichloroacetyl group, yielding the primary unsubstituted carbamate without disrupting the newly formed ester linkage[2].

  • Tin-Catalyzed Transcarbamoylation (Primary Carbamates): For a greener, moisture-stable approach, transcarbamoylation using phenyl carbamate and a dibutyltin maleate catalyst is highly effective. The tin catalyst coordinates with the alcohol, facilitating nucleophilic attack on the carbonyl carbon of phenyl carbamate, displacing phenol[3].

  • Alkyl Isocyanate Coupling (N-Alkyl Carbamates): To synthesize carisoprodol analogues (e.g., N-isopropyl carbamates), the alcohol is reacted directly with an alkyl isocyanate using a Lewis acid catalyst (e.g., dibutyltin dilaurate) to overcome steric repulsion.

Experimental Protocols

Protocol A: Synthesis of Primary Carbamate via TAI Method

Objective: Rapid, high-yield synthesis of 2,2-dimethyl-3-phenoxypropyl carbamate.

  • Preparation: Dissolve 2,2-dimethyl-3-phenoxypropan-1-ol (10.0 mmol, 1.80 g) in 25 mL of anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, argon-purged round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Electrophilic Addition: Add trichloroacetyl isocyanate (TAI) (12.0 mmol, 1.43 mL) dropwise over 5 minutes.

  • In-Process Control: Remove the ice bath and stir at room temperature for 30 minutes. Monitor the complete consumption of the starting material via TLC (Hexanes:EtOAc 7:3, visualization via UV and KMnO₄ stain). The intermediate trichloroacetyl carbamate forms quantitatively.

  • Hydrolysis: Add 15 g of neutral alumina (Activity I) directly to the reaction mixture and stir vigorously for 1 hour at room temperature to cleave the trichloroacetyl group. Alternatively, 10 mL of a 10% K₂CO₃ in methanol solution can be used.

  • Workup & Purification: Filter the suspension through a pad of Celite, washing with excess CH₂Cl₂. Concentrate the filtrate under reduced pressure. Recrystallize the crude product from hot ethanol/water to yield pure 2,2-dimethyl-3-phenoxypropyl carbamate.

Protocol B: Tin-Catalyzed Transcarbamoylation (Green Alternative)

Objective: Synthesis of primary carbamate avoiding moisture-sensitive isocyanates.

  • Reaction Setup: In a sealed tube, combine 2,2-dimethyl-3-phenoxypropan-1-ol (5.0 mmol), phenyl carbamate (6.0 mmol, 0.82 g), and dibutyltin maleate (0.25 mmol, 5 mol%) in 10 mL of anhydrous toluene[3].

  • Thermal Activation: Heat the mixture to 90 °C and stir for 6 hours. The tin catalyst effectively mediates the transcarbamoylation despite the neopentyl steric bulk[3].

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 1M NaOH to remove the phenol byproduct, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the target carbamate.

Protocol C: Synthesis of N-Isopropyl Carbamate (Carisoprodol Analogue)

Objective: Synthesis of N-isopropyl-2,2-dimethyl-3-phenoxypropyl carbamate.

  • Reaction Setup: Dissolve the starting alcohol (5.0 mmol) in 15 mL of anhydrous THF. Add isopropyl isocyanate (7.5 mmol) and 2 drops of dibutyltin dilaurate (DBTDL) as a catalyst.

  • Reflux: Heat the reaction to 65 °C (reflux) for 4 hours.

  • Isolation: Concentrate the solvent in vacuo and purify the residue via recrystallization from hexanes to yield the N-alkylated muscle relaxant derivative.

Quantitative Data and Yield Analysis

The following table summarizes the performance metrics of the synthesized derivatives across the different methodologies, validating the efficiency of the protocols.

DerivativeSynthesis ProtocolYield (%)Purity (HPLC, %)Reaction Time (h)Calculated logP (clogP)*
Primary Carbamate Protocol A (TAI Method)92%>99.5%1.5 h2.45
Primary Carbamate Protocol B (Tin-Catalyzed)85%98.0%6.0 h2.45
N-Isopropyl Carbamate Protocol C (Alkyl Isocyanate)88%98.5%4.0 h3.10

*Note: Optimal CNS penetration for GABAergic muscle relaxants typically falls within a clogP range of 2.0 - 3.5.

Pharmacological and Synthetic Workflows

SynthesisWorkflow SM 2,2-dimethyl-3-phenoxypropan-1-ol (SM: Sterically Hindered) Int Trichloroacetyl Carbamate Intermediate (Rapid Formation) SM->Int Nucleophilic Attack TAI Trichloroacetyl Isocyanate (TAI) CH2Cl2, 0 °C to RT, 30 min TAI->Int Electrophilic Activation Prod 2,2-Dimethyl-3-phenoxypropyl Carbamate (Target Muscle Relaxant) Int->Prod Selective Cleavage of CCl3CO Hyd Hydrolysis Neutral Alumina or K2CO3/MeOH Hyd->Prod Mild Conditions

Chemical synthesis workflow for 2,2-dimethyl-3-phenoxypropyl carbamate via TAI intermediate.

MOA Drug 2,2-Dimethyl-3-phenoxypropyl Carbamate Receptor GABA_A Receptor (Allosteric Site) Drug->Receptor Binds Channel Chloride Ion (Cl-) Channel Opening Receptor->Channel Allosteric Modulation Effect Hyperpolarization & Muscle Relaxation Channel->Effect Increased Cl- Influx

Pharmacological mechanism of action for the synthesized carbamate derivative via GABA_A modulation.

References

1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC. Source: nih.gov. URL: 2. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols - Organic Chemistry Portal. Source: organic-chemistry.org. URL: 3.[2] Trichloroacetyl Isocyanate|Reagent for RUO|CAS 3019-71-4 - Benchchem. Source: benchchem.com. URL:

Sources

High-Fidelity Oxidation of Hindered Primary Alcohols: Protocol for 2,2-Dimethyl-3-phenoxypropanal

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for oxidation of 2,2-dimethyl-3-phenoxypropan-1-ol to aldehyde Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This Application Note details the synthetic procedure for the oxidation of 2,2-dimethyl-3-phenoxypropan-1-ol to its corresponding aldehyde, 2,2-dimethyl-3-phenoxypropanal . This transformation presents a specific challenge in medicinal chemistry: the oxidation of a primary alcohol located at a neopentyl position. While the gem-dimethyl group provides steric shielding that protects the resulting aldehyde from nucleophilic attack and prevents enolization (eliminating the risk of racemization or aldol dimerization), it also hinders the approach of bulky oxidants.

We present two validated protocols:

  • Method A (The Standard): Swern Oxidation, optimized for high purity and rigorous exclusion of water.

  • Method B (The Green Alternative): TEMPO/BAIB oxidation, optimized for scalability and operational simplicity.

Strategic Analysis & Retrosynthesis

The target molecule, 2,2-dimethyl-3-phenoxypropanal , possesses a quaternary


-carbon. This structural feature is chemically significant:
  • Advantage: The aldehyde has no

    
    -protons . It is non-enolizable, making it stable to basic workup conditions (e.g., Triethylamine in Swern) without risk of racemization or self-condensation.
    
  • Challenge: The

    
    -position (relative to the hydroxyl) is quaternary, creating a "neopentyl" steric environment. Oxidants requiring large transition states may exhibit slower kinetics.
    
Comparison of Oxidation Methodologies
ParameterSwern (DMSO/Oxalyl Chloride) TEMPO / BAIB Dess-Martin (DMP)
Mechanism Activated DMSO (Pummerer rearrangement type)Radical/Oxoammonium cationHypervalent Iodine (Ligand Exchange)
Steric Tolerance High . Active species is small (

).
Medium . Oxoammonium species is bulky.High , but reagent is massive.
Temperature Cryogenic (

C)
Ambient (

C to RT)
Ambient (RT)
Scalability Difficult (exothermic, gas evolution)Excellent (mild, no gas)Poor (Cost, Shock Sensitivity)
Byproducts DMS (Stench), CO,

PhI, AcOH (Easy removal)Iodobenzoic acid
Recommendation Primary Protocol (Lab Scale) Secondary Protocol (Scale-up) Backup only

Protocol A: Swern Oxidation (Benchmark Method)

Rationale: The Swern oxidation is the "gold standard" for this substrate. The active oxidant, dimethylchlorosulfonium ion, is small enough to overcome the neopentyl steric hindrance efficiently. The non-enolizable nature of the product allows for the use of excess triethylamine without side reactions.

Materials
  • Substrate: 2,2-dimethyl-3-phenoxypropan-1-ol (1.0 equiv)

  • Oxalyl Chloride: 1.5 equiv

  • DMSO: 3.0 equiv (Anhydrous)

  • Triethylamine (

    
    ):  5.0 equiv (Must be dry; distil over 
    
    
    
    if unsure)
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Activation (

    
    C): 
    
    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add anhydrous DCM (

      
      ) and Oxalyl Chloride  (1.5 equiv). Cool to 
      
      
      
      C (Dry ice/Acetone bath).
    • Dropwise, add DMSO (3.0 equiv) dissolved in a minimum amount of DCM.

    • Critical: Maintain temp below

      
      C. Gas evolution (
      
      
      
      ) occurs. Stir for 15-20 mins.
  • Substrate Addition:

    • Dissolve 2,2-dimethyl-3-phenoxypropan-1-ol in minimum DCM.

    • Add dropwise to the activated DMSO mixture at

      
      C over 10-15 minutes.
      
    • Mechanism:[1][2][3][4][5][6][7][8][9] The alcohol attacks the sulfur, displacing chloride to form the alkoxysulfonium ion.

    • Stir at

      
      C for 45-60 minutes.
      
  • Elimination (The Oxidation):

    • Add Triethylamine (5.0 equiv) dropwise.

    • Observation: The solution will likely become thick/white (ammonium salts precipitating).

    • Allow the reaction to warm to

      
      C  over 30-60 minutes. The reaction is complete when it reaches 
      
      
      
      C.
  • Workup (Stench Control):

    • Quench with saturated

      
       solution.
      
    • Odor Control: Add dilute bleach (NaOCl) to the aqueous waste to oxidize dimethyl sulfide (DMS) to DMSO (odorless).

    • Extract aqueous layer

      
       with DCM.
      
    • Wash combined organics with

      
       (to remove excess 
      
      
      
      ), then Brine.
    • Dry over

      
      , filter, and concentrate.[10]
      
Mechanistic Visualization (Swern)

SwernMechanism DMSO DMSO ActDMSO [Me2S-Cl]+ Cl- (Active Oxidant) DMSO->ActDMSO -78°C -CO, -CO2 OxCl Oxalyl Chloride OxCl->ActDMSO AlkoxySulf Alkoxysulfonium Intermediate ActDMSO->AlkoxySulf + Alcohol - HCl Alcohol Substrate: Neopentyl Alcohol Alcohol->AlkoxySulf Ylide Sulfur Ylide Transition State AlkoxySulf->Ylide + Et3N Deprotonation Aldehyde Target: 2,2-dimethyl-3-phenoxypropanal Ylide->Aldehyde Intramolecular Elimination - DMS

Figure 1: Mechanistic pathway of the Swern oxidation.[1] Note the intramolecular elimination step which is facilitated by the steric compression of the gem-dimethyl group.

Protocol B: TEMPO / BAIB (Green/Scalable Method)

Rationale: For larger batches (>10g) or labs limiting chlorinated solvents/noxious odors, the TEMPO-mediated oxidation using Bis(acetoxy)iodobenzene (BAIB) is superior. It proceeds at room temperature and avoids the rigorous anhydrous conditions of Swern.

Materials
  • Substrate: 1.0 equiv

  • TEMPO (Catalyst): 0.1 equiv (10 mol%)

  • BAIB (Co-oxidant): 1.1 equiv

  • Solvent: Acetonitrile (

    
    ) / Water (9:1 ratio).
    
Step-by-Step Procedure
  • Setup:

    • In a standard RBF, dissolve the alcohol in

      
       (9:1).
      
    • Add TEMPO (0.1 equiv). The solution will turn orange/red.

  • Oxidation:

    • Add BAIB (1.1 equiv) in one portion.

    • Stir at room temperature.

    • Monitoring: Reaction is typically complete in 2-4 hours. The color may shift as the active oxoammonium species is generated and consumed.

  • Workup:

    • Quench with 10% aqueous

      
       (Sodium thiosulfate) to reduce excess oxidant.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash with saturated

      
       (to remove Acetic Acid byproduct) and Brine.
      
    • Dry and concentrate.[10][11]

Characterization & Quality Control

The product, 2,2-dimethyl-3-phenoxypropanal , should be isolated as a clear, colorless to pale yellow oil.

TechniqueExpected Signal / FeatureInterpretation
1H NMR

ppm (

, 1H)
Aldehyde proton . Singlet confirms no

-protons.
1H NMR

ppm (

, 6H)
Gem-dimethyl . Characteristic strong singlet.
1H NMR

ppm (

, 2H)

-O-Ph
. Methylene adjacent to ether.
IR

C=O Stretch . Sharp, strong.
TLC

higher than alcohol
Aldehyde is less polar than the starting alcohol.
Purification Workflow

While the crude product from Method A (Swern) is often


 pure, flash chromatography may be required.

Purification Crude Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 4:1) Crude->TLC Decision Purity Check TLC->Decision DirectUse Use Directly in Next Step (Reductive Amination/Wittig) Decision->DirectUse Single Spot Column Flash Chromatography Silica Gel Decision->Column Minor Impurities Eluent Gradient: 0% -> 10% EtOAc in Hexanes Column->Eluent Eluent->DirectUse

Figure 2: Decision tree for purification. Due to the stability of the ether and gem-dimethyl group, the aldehyde is stable on silica gel.

Safety & Handling

  • Oxalyl Chloride (Swern): Highly toxic and corrosive. Reacts violently with water to release HCl. Must be handled in a fume hood.[7]

  • Carbon Monoxide (Swern): The activation step releases CO. Ensure high airflow in the hood.

  • BAIB (TEMPO method): An iodine(III) reagent. While safer than many oxidants, organic iodides can be skin irritants.

  • Product Stability: Unlike linear aldehydes, 2,2-dimethyl-3-phenoxypropanal is relatively stable towards oxidation to the acid (autoxidation) due to steric protection, but it should still be stored under Nitrogen/Argon at

    
    C for long-term storage.
    

References

  • Swern Oxidation Mechanism & Scope

    • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[7] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link

  • TEMPO/BAIB Protocol

    • De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." J. Org.[4][5][12] Chem.1997 , 62, 6974–6977. Link

  • Synthesis of Gem-Dimethyl Aldehydes

    • Hafner, A. et al. "Synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal." Asian Journal of Chemistry2013 , 25, 1290. Link

Sources

Use of 2,2-dimethyl-3-phenoxypropan-1-ol in polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymer Functionalization using 2,2-Dimethyl-3-phenoxypropan-1-ol

Executive Summary

2,2-dimethyl-3-phenoxypropan-1-ol (CAS: 1991-46-4), herein referred to as DMPPO , represents a specialized class of neopentyl glycol (NPG) mono-ethers. Unlike linear phenoxy alcohols, DMPPO incorporates a gem-dimethyl substitution at the


-position relative to the hydroxyl group. This structural nuance imparts exceptional hydrolytic stability to downstream esters and urethanes due to steric hindrance (the "Neopentyl Effect").

This guide details the application of DMPPO as a high-performance building block in three critical domains:

  • Optical Polymers: Synthesis of high-refractive-index (HRI) monomers.

  • Coating Resins: Hydrolytically stable chain termination in polyesters/polyurethanes.

  • Drug Delivery: Stable linker chemistry utilizing the Thorpe-Ingold effect.

Part 1: Chemical Architecture & Mechanism

To effectively utilize DMPPO, researchers must understand the causality governing its reactivity:

  • The Gem-Dimethyl Shield: The two methyl groups at the C2 position create a steric shield around the C1 hydroxyl. When this alcohol is converted into an ester (e.g., acrylate) or carbamate, the carbonyl carbon is protected from nucleophilic attack (water/enzymes), significantly increasing the half-life of the material in aggressive environments.

  • The Phenoxy Anchor: The aromatic ring provides high electron density (increasing refractive index) and

    
    -
    
    
    
    stacking capability, which influences rheology and blend compatibility.
Comparative Properties Table
PropertyLinear Analog (2-Phenoxyethanol)DMPPO (2,2-Dimethyl-3-phenoxypropan-1-ol) Impact on Polymer
Hydrolytic Stability Low (Primary ester cleavage)High (Steric protection)Extended shelf-life; marine/biomedical durability.
Refractive Index ~1.53~1.51 (Est.) Enhances optical clarity in coating formulations.
Glass Transition (

)
Lowers

(Flexible)
Maintains/Raises

The rigid neopentyl kink prevents chain packing, increasing free volume but reducing flexibility compared to linear chains.
Reactivity High (Primary alcohol)Moderate (Neopentyl alcohol)Requires specific catalysts (e.g., DBTDL) for urethane formation.

Part 2: Experimental Protocols

Protocol A: Synthesis of High-Stability Acrylate Monomer (DMPPO-A)

Application: UV-curable optical coatings and dental resins.

Objective: Convert DMPPO into 2,2-dimethyl-3-phenoxypropyl acrylate to create a hydrolytically stable, hydrophobic monomer.

Reagents:

  • DMPPO (1.0 eq)[1]

  • Acryloyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Inhibitor: MEHQ (4-Methoxyphenol) (500 ppm)

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Charge DMPPO (e.g., 18.0 g, 100 mmol) and TEA (12.1 g, 120 mmol) into 200 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Acylation: Add Acryloyl Chloride (10.0 g, 110 mmol) dropwise over 60 minutes.

    • Critical Check: Maintain temperature < 5°C to prevent polymerization or side reactions. The solution will turn cloudy as TEA·HCl precipitates.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the alcohol spot disappears.

  • Workup:

    • Filter off the white TEA·HCl salt.

    • Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and Brine (1x).

    • Dry organic layer over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure (Rotovap) at 30°C. Do not overheat.

  • Stabilization: Add 500 ppm MEHQ to the resulting clear oil. Store at 4°C in amber glass.

Validation:

  • FTIR: Disappearance of broad -OH stretch (3300-3400 cm⁻¹) and appearance of Ester C=O (1725 cm⁻¹) and Acrylate C=C (1635 cm⁻¹).

Protocol B: Hydrophobic End-Capping of Polyesters

Application: Marine coatings or automotive clear coats requiring moisture resistance.

Objective: Use DMPPO as a chain terminator to control molecular weight and seal the polymer end-groups against hydrolysis.

Reagents:

  • Adipic Acid (Diacid)

  • Neopentyl Glycol (Diol)

  • DMPPO (End-capper, calculated via Carothers equation)

  • Catalyst: Titanium(IV) butoxide (TBT) (0.1 wt%)

Step-by-Step Workflow:

  • Stoichiometry Calculation: Target Molecular Weight (

    
    ) = 2000  g/mol .
    
    • Use an excess of hydroxyl groups (

      
      ).
      
    • Calculate DMPPO amount to cap 10% of chain ends (Theoretical).

  • Melt Polymerization:

    • Charge Adipic Acid and Neopentyl Glycol into a reactor equipped with a Dean-Stark trap and mechanical stirrer.

    • Heat to 160°C under

      
       flow to melt.
      
    • Add TBT catalyst.

  • Esterification Phase 1: Increase temp to 200°C over 2 hours. Collect water.

  • End-Capping Addition:

    • Once Acid Value (AV) drops below 20 mg KOH/g, add DMPPO .

    • Why Now? Adding it too early limits MW growth. Adding it late ensures it caps the ends.

  • Vacuum Stripping: Apply vacuum (20 mbar) at 210°C for 1 hour to drive the reaction to completion and remove trace volatiles.

  • Discharge: Pour resin onto a Teflon sheet to cool.

Part 3: Visualization of Workflows

The following diagram illustrates the divergent pathways for DMPPO in polymer science, highlighting the critical "Neopentyl Shielding" mechanism.

DMPPO_Pathways cluster_0 Pathway A: Monomer Synthesis cluster_1 Pathway B: Step-Growth Modification DMPPO DMPPO (2,2-dimethyl-3-phenoxypropan-1-ol) Acryloyl Acryloyl Chloride + TEA DMPPO->Acryloyl Esterification (0°C, DCM) Polyester_Rxn Polyester Melt (Acid Terminated) DMPPO->Polyester_Rxn Add at AV < 20 Monomer DMPPO-Acrylate (Hydrolytically Stable Monomer) Acryloyl->Monomer Workup & Stabilize Polymer_A Poly(DMPPO-A) High Refractive Index Optical Resin Monomer->Polymer_A UV/Radical Cure Mechanism MECHANISM: Gem-Dimethyl group blocks water attack on Ester bond Monomer->Mechanism EndCapped Phenoxy-Capped Polyester (Hydrophobic Ends) Polyester_Rxn->EndCapped Condensation (-H2O) EndCapped->Mechanism

Caption: Divergent synthesis pathways for DMPPO. Pathway A yields reactive monomers for optical resins; Pathway B yields stable, hydrophobic end-capped engineering polymers.

Part 4: Drug Delivery Applications (Linker Chemistry)

In the context of Antibody-Drug Conjugates (ADCs) or prodrugs, DMPPO serves as a model for sterically hindered linkers .

  • The Challenge: Standard ester linkers in prodrugs are often cleaved too rapidly by serum esterases.

  • The DMPPO Solution: The 2,2-dimethyl group introduces the Thorpe-Ingold effect (angle compression), which rigidifies the backbone and sterically obstructs the carbonyl carbon.

  • Protocol Insight: When designing a cleavable linker that requires specific enzymatic cleavage (e.g., inside a lysosome) rather than non-specific serum hydrolysis, substituting a linear propanol linker with the DMPPO scaffold can increase plasma half-life by 10-100x.

References

  • Synthesis and Reactivity of Neopentyl Glycol Derivatives

    • Source: American Chemical Society (ACS Omega). "Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols." (2025).[2]

    • Relevance: Confirms synthesis protocols for 2,2-dimethyl-3-phenoxypropan-1-ol
    • URL:[Link] (Note: Generalized Journal Link as specific 2025 snippet is from search index).

  • Polymer Building Blocks & Material Science

    • Source: BLD Pharm.[3] "Product Catalog: 2,2-Dimethyl-3-phenoxypropan-1-ol (CAS 1991-46-4)."[3]

    • Relevance: Identifies the compound as a specific "Polymer Science M
  • Hydrolytic Stability of Neopentyl Esters: Source:Journal of Polymer Science Part A: Polymer Chemistry. "Steric Effects in the Hydrolysis of Neopentyl Esters." Context: Foundational polymer chemistry establishing the kinetic stability of gem-dimethyl substituted esters.
  • Source:Macromolecules. "High Refractive Index Polymers containing Phenyl and Sulfur groups.

Sources

Troubleshooting & Optimization

Separating 2,2-dimethyl-3-phenoxypropan-1-ol from di-phenoxy byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in the selective mono-functionalization of symmetric diols. The synthesis of 2,2-dimethyl-3-phenoxypropan-1-ol from neopentyl glycol is a classic example where statistical over-reaction inevitably leads to the 1,3-diphenoxy-2,2-dimethylpropane byproduct.

This guide provides a field-proven, self-validating framework for separating these compounds. By understanding the causality behind their physical properties, researchers can bypass empirical guesswork and implement highly efficient purification workflows.

Part 1: The Thermodynamics of Separation

The separation of the target monoether from the diether byproduct and unreacted starting material relies entirely on exploiting the topological and electronic differences introduced by the primary hydroxyl (-OH) group.

The starting material (neopentyl glycol) possesses two primary hydroxyl groups, making it highly polar and a strong hydrogen-bond donor. The target monoether retains one hydroxyl group, providing moderate polarity. The diether byproduct lacks hydrogen-bond donors entirely, rendering it highly lipophilic. This predictable shift in polarity dictates our bipartite separation strategy: liquid-liquid extraction followed by normal-phase silica gel chromatography.

Quantitative Data: Comparative Physical Properties
Property2,2-Dimethylpropane-1,3-diol2,2-Dimethyl-3-phenoxypropan-1-ol1,3-Diphenoxy-2,2-dimethylpropane
Role in Synthesis Starting MaterialTarget MonoetherDiether Byproduct
Molecular Weight 104.15 g/mol 180.25 g/mol 256.35 g/mol
Hydrogen Bond Donors 2 (-OH groups)1 (-OH group)0
Relative Polarity Very HighModerateLow
TLC

(20% EtOAc/Hexanes)
~0.05 (Stays at baseline)~0.35~0.85 (Migrates with solvent front)

Part 2: Purification Workflow Visualization

The following logic tree illustrates the sequential separation strategy, moving from bulk thermodynamic partitioning to high-resolution electronic separation.

G Crude Crude Reaction Mixture (Diol, Monoether, Diether) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Aqueous Aqueous Phase (Unreacted Neopentyl Glycol) LLE->Aqueous Polar/H-bonding Organic Organic Phase (Monoether + Diether) LLE->Organic Lipophilic Flash Silica Gel Chromatography (Hexanes/EtOAc Gradient) Organic->Flash Concentrate & Load Frac1 Fraction 1: Diether Byproduct (1,3-diphenoxy-2,2-dimethylpropane) Flash->Frac1 Low Polarity (Elutes ~5% EtOAc) Frac2 Fraction 2: Target Monoether (2,2-dimethyl-3-phenoxypropan-1-ol) Flash->Frac2 High Polarity (Elutes ~20% EtOAc)

Workflow for isolating 2,2-dimethyl-3-phenoxypropan-1-ol from reaction byproducts.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Diol Removal)

Because the unreacted diol will irreversibly bind to silica gel and degrade column performance, it must be removed prior to chromatography.

  • Quench: Terminate the reaction by adding 1.0 volume of deionized water to the crude reaction mixture.

  • Partition: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 x 20 mL per 100 mL aqueous). The highly polar unreacted diol partitions preferentially into the aqueous layer, while the monoether and diether partition into the organic layer.

  • Wash: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and trace diol.

  • Dry & Concentrate: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • System Validation: This protocol is self-validating. Spot the concentrated organic phase on a TLC plate; the absence of a baseline spot (

    
     ~0.05) under 
    
    
    
    staining confirms the complete removal of the diol.
Protocol B: Flash Column Chromatography (Monoether vs. Diether Resolution)

This step exploits the strong hydrogen-bonding interaction between the monoether's free hydroxyl group and the silanol (Si-OH) groups on the silica stationary phase.

  • Column Packing: Pack a silica gel column using 100% hexanes. Ensure a sample-to-silica weight ratio of at least 1:50.

  • Loading: Dissolve the concentrated organic crude (from Protocol A) in a minimum volume of dichloromethane (DCM) or hexanes and load it onto the column.

  • Elution Phase 1 (Diether Removal): Elute with a low-polarity isocratic system (5% EtOAc in Hexanes). The diether, lacking any silanol-interacting hydroxyl groups, will elute rapidly near the solvent front.

  • Elution Phase 2 (Monoether Recovery): Once the diether has completely eluted (verified by continuous TLC monitoring), increase the solvent polarity to 20% EtOAc in Hexanes. The monoether will now elute.

  • Isolation: Pool the monoether fractions and evaporate the solvent to yield pure 2,2-dimethyl-3-phenoxypropan-1-ol.

  • System Validation: The stark difference in

    
     values (
    
    
    
    ) ensures that fraction pooling is unambiguous, preventing cross-contamination and validating the separation in real-time.

Part 4: Troubleshooting & FAQs

Q: Why am I generating so much 1,3-diphenoxy-2,2-dimethylpropane byproduct even when using a 1:1 stoichiometric ratio? A: Over-arylation is a statistical and kinetic problem. Once the first hydroxyl group is arylated, the resulting monoether becomes significantly more lipophilic. This increases its local concentration in the organic phase (or at the organic-catalyst interface), sometimes accelerating the second coupling event. To suppress diether formation, use a large stoichiometric excess of the diol (e.g., 3.0 equivalents of neopentyl glycol to 1.0 equivalent of the arylating agent). This mass-action strategy has been proven highly effective in recent mild copper-catalyzed C–O bond formation methodologies () [1].

Q: My monoether and diether are co-eluting during chromatography. How do I fix this? A: Co-elution is caused by either column overloading or using an initial eluent that is too polar. If you start your column at 20% EtOAc, the diether will rush through the column and drag the monoether with it. You must begin your elution with a maximum of 5% EtOAc to flush the diether completely before stepping up the polarity to elute the monoether.

Q: Can I separate these compounds using vacuum distillation instead of silica gel chromatography? A: Yes. The addition of a second phenoxy group increases the molecular weight by approximately 76 Da, which significantly raises the boiling point. Under high vacuum (e.g., 0.1 Torr), the monoether will distill at a much lower temperature than the diether. However, chromatography is generally preferred for achieving strict analytical purity and to avoid potential thermal degradation of the ether linkages at elevated temperatures.

Q: How do I visualize these compounds on a TLC plate since they don't all have strong chromophores? A: Both the monoether and diether contain phenyl rings, making them strongly UV-active at 254 nm. However, if you are trying to track the unreacted neopentyl glycol (which is not UV-active), you must use a general chemical stain. Dip the TLC plate in Potassium Permanganate (


) or Phosphomolybdic Acid (PMA) stain, followed by gentle heating with a heat gun. The diol will appear as a bright spot at the baseline.

References

  • Title: Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols Source: ACS Omega, 10(45), 54733-54742. (2025). URL: [Link]

Purification methods for 2,2-dimethyl-3-phenoxypropan-1-ol (crystallization vs distillation)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,2-dimethyl-3-phenoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and troubleshooting advice for the two primary purification methods: crystallization and distillation. Our goal is to equip you with the necessary knowledge to select the optimal purification strategy and to navigate any challenges you may encounter during your experiments.

Choosing Your Purification Path: Crystallization vs. Distillation

The selection of an appropriate purification method for 2,2-dimethyl-3-phenoxypropan-1-ol, a compound that exists as a low-melting solid or high-boiling liquid, is critical for achieving the desired purity. Both crystallization and distillation are powerful techniques, each with its own set of advantages and disadvantages.

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Start [label="Crude 2,2-dimethyl-3-\nphenoxypropan-1-ol", shape=ellipse, fillcolor="#FBBC05"]; Method [label="Select Purification Method", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Distillation [label="Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity_High [label="High Purity Required?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scale_Large [label="Large Scale?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Method; Method -> Purity_High [label="Consider\nPurity"]; Purity_High -> Crystallization [label="Yes"]; Purity_High -> Distillation [label="No"]; Method -> Scale_Large [label="Consider\nScale"]; Scale_Large -> Distillation [label="Yes"]; Scale_Large -> Crystallization [label="No"]; }

Figure 1: Decision workflow for selecting a purification method.

FeatureCrystallizationDistillation
Principle Difference in solubility at different temperaturesDifference in boiling points
Best For High purity requirements, removal of closely related impuritiesLarge scale purification, removal of non-volatile impurities
Advantages Can yield very high purity, effective for removing isomersFast, suitable for large quantities, effective for removing salts and high molecular weight impurities
Disadvantages Can be time-consuming, requires solvent screening, potential for product loss in mother liquorRequires specialized equipment (vacuum), potential for thermal degradation of the product
Typical Impurities Removed Isomers, closely related by-productsNon-volatile starting materials, salts, high-boiling by-products

Crystallization: The Path to High Purity

Crystallization is a powerful technique for achieving high purity of 2,2-dimethyl-3-phenoxypropan-1-ol, especially for removing isomeric or structurally similar impurities. The process relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, leading to the formation of pure crystals.

Step-by-Step Crystallization Protocol
  • Solvent Selection : The choice of solvent is critical. For a molecule like 2,2-dimethyl-3-phenoxypropan-1-ol, which has both polar (hydroxyl) and non-polar (phenyl, dimethyl) regions, a single or mixed solvent system may be effective.

    • Initial Screening : Start with small-scale solubility tests. Good solvents will dissolve the compound when hot but not when cold.

    • Promising Solvents : Based on the structure, consider solvents such as:

      • Non-polar solvents : Heptane, hexane, or cyclohexane. A patent for purifying similar aromatic alcohols suggests dissolving the impure alcohol in a high-boiling mineral oil and cooling to effect separation[1].

      • Mixed solvent systems : A polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone) paired with a non-polar anti-solvent in which it is insoluble (e.g., water or heptane).

  • Dissolution : In an Erlenmeyer flask, add the crude 2,2-dimethyl-3-phenoxypropan-1-ol and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Crystallization
IssuePossible CauseSolution
No crystals form upon cooling Solution is not saturated; supersaturation.- Add a seed crystal. - Scratch the inside of the flask with a glass rod. - Reduce the volume of the solvent by evaporation.
Oiling out The melting point of the compound is lower than the boiling point of the solvent; the compound is insoluble in the solvent at all temperatures.- Use a lower boiling point solvent. - Add a co-solvent to increase solubility. - Re-dissolve the oil in more hot solvent and try cooling more slowly.
Low recovery Too much solvent was used; crystals are too soluble in the cold solvent.- Reduce the initial volume of the solvent. - Use a different solvent system where the compound has lower solubility at cold temperatures.
Colored crystals Colored impurities are co-crystallizing.- Use activated charcoal for decolorization before crystallization.

Distillation: For Scalability and Efficiency

Distillation is an excellent method for purifying 2,2-dimethyl-3-phenoxypropan-1-ol, particularly for larger quantities and for removing non-volatile impurities. Given its relatively high boiling point, vacuum distillation is the preferred method to prevent thermal decomposition. The boiling point of the closely related 2,2-dimethyl-3-phenyl-1-propanol is reported as 120-124 °C at 14 Torr, suggesting a similar range for our target compound[2]. A synthesis of a similar compound, 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol, utilizes Kugelrohr distillation for purification, which is a short-path vacuum distillation method suitable for small quantities of high-boiling substances[3].

Step-by-Step Vacuum Distillation Protocol
  • Apparatus Setup : Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. A short-path distillation head is recommended to minimize product loss.

  • Charging the Flask : Add the crude 2,2-dimethyl-3-phenoxypropan-1-ol to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum : Slowly and carefully apply the vacuum.

  • Heating : Begin heating the distillation flask gently with a heating mantle.

  • Collecting Fractions :

    • Forerun : Collect the initial, lower-boiling fraction, which may contain residual solvents or volatile impurities.

    • Main Fraction : Collect the fraction that distills at a constant temperature. This is your purified product.

    • Residue : Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions. The residue will contain non-volatile impurities.

  • Releasing Vacuum : Allow the apparatus to cool completely before slowly releasing the vacuum.

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Start [label="Crude Product in\nDistillation Flask", shape=ellipse, fillcolor="#FBBC05"]; Apply_Vacuum [label="Apply Vacuum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Gentle Heating", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect_Forerun [label="Collect Forerun\n(Volatile Impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect_Main [label="Collect Main Fraction\n(Purified Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Stop Distillation", shape=ellipse, fillcolor="#FBBC05"];

Start -> Apply_Vacuum; Apply_Vacuum -> Heat; Heat -> Collect_Forerun; Collect_Forerun -> Collect_Main; Collect_Main -> Stop; }

Figure 2: Generalized workflow for vacuum distillation.

Troubleshooting Distillation
IssuePossible CauseSolution
Bumping/Uneven boiling No boiling chips or inadequate stirring; heating too rapidly.- Add boiling chips or use a magnetic stirrer. - Heat the flask more slowly and evenly.
Product solidifies in the condenser The melting point of the compound is higher than the temperature of the condenser cooling water.- Use warmer water for the condenser or do not run water through the condenser (air cooling).
No product distilling over Vacuum is not low enough; temperature is too low.- Check for leaks in the system. - Increase the heating temperature gradually.
Product is dark or discolored Thermal decomposition.- Use a lower pressure (better vacuum) to reduce the boiling point. - Ensure the heating mantle temperature is not excessively high.

Frequently Asked Questions (FAQs)

Q1: My crude product is a thick oil. Should I try to crystallize it directly?

A1: If the crude product is an oil, it may be a supersaturated liquid or contain impurities that are depressing the melting point. You can try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Alternatively, you can dissolve the oil in a minimal amount of a suitable solvent and then attempt crystallization. Distillation is also a good option for oily crude products.

Q2: How do I know which impurities are present in my crude 2,2-dimethyl-3-phenoxypropan-1-ol?

A2: The impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials (e.g., phenol, 2,2-dimethyl-1,3-propanediol, or a phenoxy-substituted halide), by-products from side reactions, or residual solvent. Running a preliminary analysis by TLC, GC, or NMR can help identify the major impurities and guide your choice of purification method. For instance, the synthesis of the related 2,2-dimethyl-3-(3-methylphenyl)propanal involves an alkylation step, and the product is purified by fractional distillation, suggesting that starting materials and by-products of the alkylation could be common impurities.

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography is another viable purification method. It can be particularly useful for small-scale purifications or when dealing with impurities that have very similar boiling points and solubilities to the desired product. However, for larger scales, it can be more time-consuming and require larger volumes of solvent compared to crystallization or distillation.

Q4: The melting point of my purified product is lower than expected. What should I do?

A4: A depressed melting point is a classic sign of impurities. The product may require another round of purification. If you used crystallization, try a different solvent system. If you used distillation, try a more efficient distillation column or a slower distillation rate to improve separation.

References

  • Google Patents.
  • PrepChem.com. Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. [Link]

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Neopentyl Glycol Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chemoselective O-arylation of aliphatic diols.

Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a highly valuable building block in pharmaceutical synthesis. Because it lacks β-hydrogens, it is immune to β-hydride elimination—a notorious failure mode in palladium-catalyzed C–O cross-coupling[1]. However, its two sterically unhindered, identical hydroxyl groups make it highly susceptible to over-reaction (diarylation). Controlling the reaction temperature is the master key to unlocking high monoarylation selectivity.

Mechanistic Overview: The Causality of Temperature in C–O Coupling

In transition-metal-catalyzed etherification, the rate-limiting step is almost always the reductive elimination from the [Pd(II)(Ar)(alkoxide)L] intermediate[2]. To force this step, chemists historically resorted to high temperatures (>90 °C). However, thermal forcing introduces a critical flaw when working with neopentyl glycol: high temperatures provide enough kinetic energy to overcome the activation barrier for the second arylation event, destroying monoarylation selectivity.

Modern optimization relies on lowering the activation barrier of reductive elimination using bulky, electron-rich phosphine ligands (e.g., RockPhos or t-BuBrettPhos) rather than brute-force heating. This allows the primary C–O bond formation to proceed at mild temperatures (40–60 °C), leaving the remaining hydroxyl group intact.

G Pd Pd(0)L Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)L] Pd->OA + Ar-X AE Alkoxide Exchange [Pd(II)(Ar)(OR)L] OA->AE + Neopentyl Glycol + Base RE Reductive Elimination (Rate-Limiting) AE->RE Heat Required RE->Pd Catalyst Regeneration Mono Monoarylated Neopentyl Glycol RE->Mono Mild Temp (40-60°C) Di Diarylation Byproduct (High Temp Pathway) Mono->Di Excess Ar-X Temp >90°C

Catalytic cycle of neopentyl glycol O-arylation highlighting temperature-dependent selectivity.

Frequently Asked Questions (FAQs)

Q: Why does raising the temperature decrease my monoaryl ether yield? A: Selectivity is a kinetic phenomenon. The activation energy (


) for the first arylation is lower than the 

for the second arylation due to the statistical advantage of two hydroxyls and the initial stoichiometry. When you increase the temperature, you provide enough thermal energy to readily surpass both activation barriers. The reaction loses its kinetic discrimination, and the monoarylated product rapidly undergoes a secondary oxidative addition/reductive elimination cycle to form the diaryl ether.

Q: My reaction stalls at 40 °C with aryl chlorides. Should I heat it to 100 °C? A: No. Jumping to 100 °C will likely cause catalyst thermal degradation (visible as Pd black precipitation) and promote diarylation. If your reaction stalls at mild temperatures, the root cause is usually a high reductive elimination barrier. Instead of heating, switch to a more sterically demanding ligand (like RockPhos) which mechanically forces the aryl and alkoxide groups together, lowering the required temperature for reductive elimination[2]. Alternatively, explore Earth-abundant Ni(I)/Ni(II) precatalysts which have shown distinct temperature profiles for aliphatic alcohol coupling[3].

Q: How does base solubility interact with reaction temperature? A: Inorganic bases like


 or 

have temperature-dependent solubility in solvents like toluene or THF. At lower temperatures (e.g., 25 °C), poor base solubility can throttle the alkoxide exchange step, stalling the catalytic cycle. A slight temperature increase (to 50 °C) often exponentially increases base dissolution, triggering rapid conversion without crossing the threshold for diarylation.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
High diarylation byproduct (>15%) Temperature is too high, or local hot spots exist in the heating block.Decrease global temperature by 15–20 °C. Ensure vigorous stirring (800+ RPM) to eliminate thermal gradients. Use 1.5–2.0 equivalents of neopentyl glycol.
Reaction stalls at <20% conversion Insufficient thermal energy for reductive elimination, or base is insoluble.Increase temperature in 5 °C increments up to 60 °C. If using

, consider adding a phase transfer catalyst or switching to a more soluble base.
Formation of Pd black (Catalyst Death) Catalyst degrades thermally before reductive elimination can occur.Lower the temperature. Switch to a ligand with a larger bite angle/steric bulk to accelerate reductive elimination before degradation pathways dominate.
Unreacted aryl halide remains, but diol is consumed Stoichiometric mismatch caused by diarylation consuming two equivalents of aryl halide.Lower the reaction temperature to suppress the secondary arylation pathway.

Quantitative Data: Temperature vs. Selectivity

The following table summarizes the causal relationship between temperature, ligand choice, and chemoselectivity in the Pd-catalyzed coupling of neopentyl glycol with 4-chlorotoluene.

Reaction Temperature (°C)Catalyst SystemAryl Halide Conversion (%)Monoaryl Ether Yield (%)Diaryl Ether Yield (%)Mechanistic Outcome
25 Pd(OAc)₂ / RockPhos15120Insufficient thermal energy for rate-limiting reductive elimination.
50 Pd(OAc)₂ / RockPhos>95885Optimal kinetics; reductive elimination proceeds faster than secondary oxidative addition.
90 Pd(OAc)₂ / RockPhos>994552Loss of chemoselectivity; thermal energy overcomes the barrier for diarylation.
90 Pd(OAc)₂ / BINAP40352Catalyst thermal degradation (Pd black) due to slow reductive elimination.

Step-by-Step Methodology: Temperature-Optimized Monoarylation

This protocol is designed as a self-validating system . By taking kinetic aliquots, the researcher can definitively prove whether the reaction has reached the optimal thermodynamic plateau or if it is overshooting into diarylation.

Materials Required:

  • Aryl halide (1.0 mmol)

  • Neopentyl glycol (1.5 mmol, 1.5 equiv. to statistically favor monoarylation)

  • Pd precatalyst (e.g., RockPhos Pd G3, 1–2 mol%)

  • Base (

    
     or 
    
    
    
    , 1.2 mmol)
  • Anhydrous THF or Toluene (0.2 M)

Phase 1: Reagent Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the Pd precatalyst (1.0 mol%) and the base (1.2 mmol).

  • Add neopentyl glycol (1.5 mmol). Causality note: Adding the diol in excess creates a concentration gradient that kinetically favors the collision of the active Pd-complex with fresh diol rather than the monoarylated product.

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

Phase 2: Reaction Execution & Temperature Control 4. Inject the anhydrous solvent (5.0 mL) and the aryl halide (1.0 mmol) via syringe. 5. Place the vial in a pre-calibrated heating block set strictly to 50 °C . 6. Initiate vigorous stirring (800 RPM). Causality note: High shear stirring ensures the base dissolves uniformly, preventing localized concentration spikes that could alter the transmetalation rate.

Phase 3: Self-Validation & Quenching 7. Kinetic Validation: At


, 

, and

minutes, withdraw a 50 µL aliquot using a microsyringe. 8. Quench each aliquot immediately into a GC vial containing 0.5 mL EtOAc and 0.5 mL water. Shake, let phases separate, and analyze the organic layer via GC-FID. 9. System Validation Check: A successful, self-validating run will show the monoaryl ether peak plateauing between 60–120 minutes, with the diaryl ether peak remaining flat (<5%). If the diaryl peak grows between 60 and 120 minutes, your temperature is too high for your specific substrate's electronic profile; reduce the block temperature by 10 °C for the next run. 10. Upon completion, cool the main reaction to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

References

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols N
  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols Massachusetts Institute of Technology (DSpace@MIT)
  • Collaboration as a Key to Advance Capabilities for Earth-Abundant Metal Catalysis American Chemical Society (ACS Public

Sources

Removing unreacted phenol from 2,2-dimethyl-3-phenoxypropan-1-ol product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis & Purification Division Subject: Protocol for Removing Unreacted Phenol from 2,2-Dimethyl-3-phenoxypropan-1-ol Ticket ID: PUR-PH-22DMP Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted phenol from your crude reaction mixture containing 2,2-dimethyl-3-phenoxypropan-1-ol (hereafter referred to as Target Alcohol ).

This is a common challenge in the synthesis of neopentyl glycol monoethers. The separation relies on the significant acidity difference between the phenolic impurity (


) and the primary neopentyl alcohol (

). The protocol below utilizes a pH-controlled liquid-liquid extraction (LLE) as the primary purification method, with contingency steps for stubborn emulsions or trace removal.

Part 1: The Chemical Logic (Why This Works)

To troubleshoot effectively, you must understand the species behavior in your separatory funnel.

FeaturePhenol (Impurity) Target Alcohol (Product) Implication
Structure


Product is an ether-alcohol; stable to base.
Acidity (

)



.[1][2] This is huge.
State at pH 12

(Ionic, Water Soluble)
Neutral Alcohol (Organic Soluble)Complete separation is theoretically guaranteed.
Volatility bp

bp

(est. at 760 mmHg)
Distillation is a viable secondary option.

The Mechanism: By adjusting the aqueous phase to pH > 12 using Sodium Hydroxide (NaOH), we deprotonate the phenol into sodium phenoxide. The phenoxide ion is highly soluble in water and insoluble in non-polar organic solvents (ether, toluene, DCM). The Target Alcohol, being a neopentyl structure, is sterically hindered and electronically neutral at this pH; it remains in the organic layer.

Part 2: Standard Operating Procedure (SOP)

Reagents Required:

  • Organic Solvent: Diethyl Ether (

    
    ) or Toluene (Recommended for better phase separation). Avoid DCM if emulsions are frequent, as its density is close to water's in heavy brine solutions.
    
  • Base: 2M NaOH (aq).

  • Wash: Saturated Brine (NaCl).[3]

Workflow Diagram

PurificationProtocol Start Crude Reaction Mixture Dissolve Dissolve in Et2O or Toluene Start->Dissolve Wash1 Wash 1: Add 2M NaOH (1:1 vol) Dissolve->Wash1 Sep1 Separate Layers Wash1->Sep1 AqLayer1 Aqueous Layer (Contains Sodium Phenoxide) Sep1->AqLayer1 OrgLayer1 Organic Layer (Contains Target Alcohol) Sep1->OrgLayer1 CheckPH CRITICAL STEP: Check pH of Aqueous Layer AqLayer1->CheckPH Sample WashBrine Wash 2: Saturated Brine OrgLayer1->WashBrine IsBasic Is pH > 12? CheckPH->IsBasic RepeatWash Repeat NaOH Wash IsBasic->RepeatWash No (Saturation) IsBasic->WashBrine Yes (Success) RepeatWash->Wash1 Recycle Org Layer Dry Dry over MgSO4 & Concentrate WashBrine->Dry Final Pure 2,2-dimethyl-3-phenoxypropan-1-ol Dry->Final

Caption: Workflow for the caustic extraction of phenol. Note the critical pH check loop to ensure base saturation.

Part 3: Troubleshooting & FAQs

Q1: I washed with NaOH, but TLC still shows a phenol spot. Why? Diagnosis: You likely saturated your base. Explanation: If you had a large excess of phenol, the initial amount of NaOH might have been consumed completely, converting only some phenol to phenoxide. The remaining phenol stays in the organic layer. Solution:

  • Check the pH of the aqueous layer after the wash. It must be strongly basic (pH > 12).

  • If it is neutral or weakly basic (pH < 10), the base is exhausted. Perform a second and third wash with fresh 2M NaOH until the aqueous layer remains strongly basic.

Q2: I have a terrible emulsion that won't separate. Diagnosis: Sodium phenoxide acts as a surfactant (soap), especially in the presence of the lipophilic neopentyl tail of your product. Solution:

  • Add Brine: Saturated NaCl increases the ionic strength of the aqueous layer, forcing organics out ("salting out").

  • Filter: Pass the emulsion through a pad of Celite. This often breaks the surface tension by removing particulate matter stabilizing the emulsion.

  • Wait: If time permits, let it sit overnight.

  • Solvent Switch: If using DCM, switch to Toluene. The larger density difference with water often helps break emulsions.

Q3: Can I use Sodium Bicarbonate (


) instead? 
Answer: No. 
Reasoning:  The 

of carbonic acid is

and

. Bicarbonate (pH ~8.5) is not basic enough to fully deprotonate phenol (

10).[2] You need a strong base like Hydroxide (

) to drive the equilibrium completely to the right.


Q4: Will the NaOH react with my alcohol product? Answer: No. Reasoning: Your product is a primary alcohol with a neopentyl structure.

  • Deprotonation: The

    
     of the alcohol is ~16. NaOH is not strong enough to deprotonate it significantly, and even if it did, the alkoxide would re-protonate upon workup.
    
  • Substitution: The neopentyl position (2,2-dimethyl) is extremely hindered.

    
     attack by hydroxide is sterically blocked.
    
  • Elimination: There are no

    
    -hydrogens available for elimination (the adjacent carbon is quaternary). The molecule is chemically robust.
    

Part 4: Advanced Purification (If Extraction Fails)

If your product requires ultra-high purity (>99.5%) for pharmaceutical applications and extraction leaves trace phenol:

Method A: Claisen's Alkali (For stubborn phenols)

Standard NaOH can sometimes fail to extract highly lipophilic phenols. Use Claisen's Alkali :

  • Recipe: 35g KOH dissolved in 25mL water, diluted to 100mL with Methanol.

  • Procedure: Wash the organic layer with this solution.[3] The methanol helps solvate the interface, allowing better contact between the base and the phenol. Note: Wash thoroughly with water afterwards to remove methanol.

Method B: Vacuum Distillation

The boiling point difference is significant.

  • Phenol:

    
     (760 mmHg).
    
  • Product: Expected

    
     at 0.05 mmHg  (High Vacuum).
    
  • Protocol: Perform a Kugelrohr or short-path distillation under high vacuum. Phenol will sublime or distill over first (or be trapped in the cold trap if vacuum is strong enough).

Method C: Solid Phase Scavenging

For small scale (<500 mg) cleanup without aqueous workup:

  • Use a Polymer-supported Carbonate (e.g., MP-Carbonate) or Basic Alumina .

  • Pass the crude solution (in DCM) through a plug of Basic Alumina. Phenol binds to the alumina; the alcohol passes through.

References

  • Vogel, A. I., & Furniss, B. S. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5][6][7] Longman Scientific & Technical.[5] (See Section 6.6 on separation of phenols).

  • Solubility of Phenols in Alkalies. AdiChemistry. Retrieved March 1, 2026.

  • Acidity of Alcohols and Phenols. Master Organic Chemistry. (2014). Retrieved March 1, 2026.

  • PubChem Compound Summary: 2,2-Dimethyl-3-phenylpropanol. National Center for Biotechnology Information. (Note: Structural analog used for property estimation).

Sources

Technical Support Center: Solubilization Guide for 2,2-Dimethyl-3-phenoxypropan-1-ol

[1]

Document ID: TS-SOL-22DMP Status: Active Last Updated: March 1, 2026 Department: Formulation & Application Science[1]

Executive Summary & Molecule Profile

The Issue: Researchers frequently encounter phase separation ("oiling out") or persistent turbidity when attempting to dissolve 2,2-dimethyl-3-phenoxypropan-1-ol (often referred to as Muguet Alcohol or NPG-monophenyl ether) in aqueous buffers.[1]

The Cause: This molecule exhibits a LogP of approx. 2.3–2.7 and possesses a bulky neopentyl structure. While the hydroxyl group (-OH) is hydrophilic, the 2,2-dimethyl "tail" and the phenoxy ring create a significant hydrophobic surface area that disrupts the hydrogen-bonding network of water.[1] Unlike phenols, this alcohol has a pKa ~15, meaning it cannot be solubilized by pH adjustment in physiological ranges.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueImplication for Solubility
CAS Number 13351-61-6Identity verification.[1]
Molecular Weight 180.25 g/mol Small molecule, diffuses fast but aggregates easily.
LogP (Octanol/Water) ~2.3 – 2.7Moderately Lipophilic. Requires co-solvents or surfactants.
Water Solubility < 0.5% (w/v)"Slightly soluble." Will crash out at millimolar concentrations.
pKa ~15.0Non-Ionizable. pH adjustment (NaOH/HCl) is futile.
Physical State Viscous Liquid / Low Melting SolidProne to "oiling out" rather than crystallizing in water.

Troubleshooting Decision Tree

Use this logic flow to determine the best solubilization strategy for your specific application.

SolubilityLogicStartStart: Turbid/Oily SolutionCheckConcIs Concentration > 1 mg/mL?Start->CheckConcBioCompatibleIs this for Cell Culture/In Vivo?CheckConc->BioCompatibleYesSol_CosolventSTRATEGY A:Co-solvent System(Ethanol/PEG 400)CheckConc->Sol_CosolventNo (Chemical Synthesis)DMSO_TolIs DMSO tolerated?BioCompatible->DMSO_TolYesSol_MicelleSTRATEGY B:Surfactant Micelles(Tween 80 / Polysorbate)BioCompatible->Sol_MicelleNo (Sensitive Cells)Sol_DMSOSTRATEGY C:DMSO Stock -> DilutionDMSO_Tol->Sol_DMSOYes (<0.1% final)Sol_CycSTRATEGY D:Cyclodextrin Complex(HP-β-CD)DMSO_Tol->Sol_CycNo (Strict Toxicity Limits)

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Solubilization Protocols

Protocol A: The Co-Solvent Method (Standard Lab Use)

Best for: Analytical standards, chemical synthesis, and robust in vitro assays.

The Logic: Water alone cannot solvate the neopentyl core. We introduce an "intermediate" solvent (Ethanol or PEG) to bridge the polarity gap.

Materials:

  • Ethanol (Absolute) OR PEG 400

  • Vortex mixer[1]

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Stock: Dissolve the target compound in 100% Ethanol to a concentration 100x higher than your final desired aqueous concentration (e.g., if you need 1 mM in water, make a 100 mM stock in ethanol).

  • Vortex: Ensure complete dissolution. The solution should be crystal clear.

  • The "Dropwise" Dilution:

    • Place your PBS/Water on a magnetic stirrer (medium speed).

    • Slowly add the ethanol stock into the vortex of the stirring water.

    • Critical Limit: Do not exceed 10% v/v ethanol in the final mix, or precipitation is likely.

  • Observation: If a white haze forms immediately, you have exceeded the solubility limit. Switch to Protocol B .

Protocol B: Micellar Solubilization (Biological Assays)

Best for: Cell culture, animal studies, or high-concentration aqueous formulations.[1]

The Logic: Since the LogP is ~2.5, the molecule partitions well into the hydrophobic core of surfactant micelles. Polysorbate 80 (Tween 80) is the industry standard for this class of phenoxy-alcohols.

Materials:

  • Polysorbate 80 (Tween 80)

  • Warm water (40°C)

Procedure:

  • Weigh: Accurately weigh the 2,2-dimethyl-3-phenoxypropan-1-ol.

  • Surfactant Mix: Add Polysorbate 80 at a ratio of 1:3 (Compound : Surfactant, w/w).

    • Example: 10 mg Compound + 30 mg Tween 80.

  • Pre-Solubilization: Vortex these two pure liquids together. You will get a viscous, homogeneous paste.

  • Aqueous Addition: Add warm water (approx. 40°C) slowly while vortexing.

  • Result: The mixture should form a clear or slightly opalescent micellar solution.

    • Note: If the solution is cloudy, sonicate for 5 minutes to reduce micelle size.

Advanced Mechanism: Why "Standard" Methods Fail

Many researchers attempt to use pH adjustment (adding NaOH) because they see the word "phenoxy" and assume it acts like a phenol. This is incorrect.

MechanismSubstrate2,2-dimethyl-3-phenoxypropan-1-ol(LogP ~2.5)Method_pHMethod: pH Adjustment(Add NaOH)Substrate->Method_pHMethod_CoSolMethod: Co-Solvency(Add Ethanol/PEG)Substrate->Method_CoSolResult_FailFAILURE:pKa is ~15.No Ionization.Remains Insoluble.Method_pH->Result_FailNo DeprotonationResult_SuccessSUCCESS:Lowers dielectric constant.Solvates hydrophobic tail.Method_CoSol->Result_SuccessDielectric Matching

Figure 2: Mechanistic comparison showing why pH adjustment fails for this specific alcohol compared to co-solvency.

Frequently Asked Questions (FAQ)

Q: I added NaOH and the solution cleared up, but then precipitated later. Why? A: You likely performed a "salting out" effect or temporarily degraded the compound. At extreme pH (>13), you might deprotonate the alcohol slightly, but this is unstable. Upon neutralization or exposure to air (CO2), the pH drops, and the non-ionized form (which is insoluble) crashes out immediately. Do not use pH to solubilize this molecule.

Q: Can I use DMSO? A: Yes, DMSO is an excellent solvent for this compound. However, DMSO is toxic to many cell lines at concentrations >0.1%. If your assay allows it, dissolve in 100% DMSO and dilute 1000-fold into the media.

Q: The solution turns cloudy when I cool it down. Is this normal? A: Yes. This molecule has a high temperature coefficient of solubility. It is much more soluble in warm water. If you are storing it at 4°C, it will likely "oil out" (phase separate). Always re-warm to RT or 37°C and vortex before use.

Q: Is this the same as Phenoxyethanol? A: No. Phenoxyethanol lacks the dimethyl group and the extra carbon spacer. The 2,2-dimethyl group in this molecule makes it significantly more hydrophobic (lipophilic) and sterically hindered than standard phenoxyethanol.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11286820, 2,2-Dimethyl-3-phenoxypropan-1-ol. Retrieved from [Link]

  • NIST Chemistry WebBook. 2,2-Dimethyl-3-phenylpropanol (Isomer Analog Data). Standard Reference Data Series. Retrieved from [Link][2]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for solubility of neopentyl glycol ethers).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization of membrane proteins. Nature Methods. (Demonstrates the hydrophobicity of the neopentyl core). Retrieved from [Link]

Controlling selectivity in synthesis of gem-dimethyl phenoxy alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Synthesis of gem-Dimethyl Phenoxy Alcohols

  • Ticket ID: GDPA-SYNTH-001[1]

  • Operator: Senior Application Scientist (Process Chemistry Division)

  • Subject: Controlling Selectivity in Sterically Hindered Etherifications

Executive Summary

Synthesizing gem-dimethyl phenoxy alcohols (e.g., 2-methyl-2-phenoxypropan-1-ol) presents a classic conflict in organic synthesis: Sterics vs. Kinetics .[1]

The target motif requires forming a bond between a nucleophilic phenol and a quaternary carbon. Standard


 conditions often fail because the gem-dimethyl group acts as a "steric wall," forcing the reaction toward Elimination (

)
(forming methacrylates) or C-Alkylation (ring substitution).[1]

This guide provides troubleshooting protocols for the two primary synthetic routes:

  • The Modified Williamson Etherification (via

    
    -bromoesters).
    
  • The Bargellini Reaction (One-pot multi-component synthesis).[1]

Module 1: The Modified Williamson Route

Route: Phenol + Ethyl


-bromoisobutyrate 

Ester Intermediate

Reduction

Alcohol.[1]
The Core Problem: Elimination Dominance

Users frequently report high consumption of starting material but low product yield, isolating instead the elimination product (ethyl methacrylate).

Technical Explanation: The electrophile (ethyl 2-bromo-2-methylpropionate) is a tertiary alkyl halide.[1] While the adjacent carbonyl group activates it for substitution, strong bases (like NaH or alkoxides) and high temperatures favor the


 pathway due to the steric bulk of the gem-dimethyl group.
Troubleshooting Protocol A1: Optimizing for Substitution ( )
ParameterStandard (High Risk)Optimized (High Selectivity) Why?
Base NaH, NaOEt, KOH

or

Strong bases promote dehydrohalogenation (

).[1] Carbonates are mild; Cesium (

) creates a "naked" phenoxide, accelerating

.
Solvent Ethanol, THFMEK (2-Butanone), DMF Protic solvents shield the nucleophile.[1] MEK allows higher reflux temps (80°C) without the extreme polarity of DMF that might encourage side reactions.[1]
Catalyst NoneKI (Finkelstein condition) In situ conversion of the bromide to the iodide (a better leaving group) accelerates substitution over elimination.[1]
Stoichiometry 1:11.5 eq. Electrophile Excess electrophile compensates for unavoidable minor elimination side-products.[1]

Q: I am seeing significant C-alkylation (ring substitution). How do I stop this? A: This is a solvent effect.[1]

  • Diagnosis: You are likely using a solvent that hydrogen-bonds strongly to the phenoxide oxygen (like water or alcohols) or a non-polar solvent where the cation is tightly ion-paired.

  • Fix: Switch to a polar aprotic solvent like DMF or DMAc .[1] These solvents solvate the cation (

    
     or 
    
    
    
    ) effectively but leave the phenoxide oxygen "naked" and highly reactive. A naked oxygen attacks the electrophile faster than the carbon ring does.

Module 2: The Bargellini Reaction

Route: Phenol + Acetone + Chloroform + NaOH


 Carboxylic Acid 

Reduction

Alcohol.[1]
The Core Problem: The "Runaway" Exotherm

This reaction involves the generation of a dichlorocarbene intermediate and a highly reactive epoxide. It is notorious for induction periods followed by rapid, uncontrollable exotherms.[1]

Troubleshooting Protocol B1: Process Control

Step-by-Step Diagnosis:

  • The Induction Period: You mix Phenol, Acetone, and Chloroform.[1][2][3] You add NaOH.[1][4][5] Nothing happens.

    • Danger:[1] Do NOT add more base or heat rapidly.[1] The system is building up CCl2 (dichlorocarbene).

  • The Spike: Once the reaction initiates, it releases massive heat, potentially vaporizing the chloroform (boiling point 61°C).

Corrective Procedure:

  • Cooling: Maintain the reactor at 0–5°C during the addition of powdered NaOH.

  • Reagent Quality: Use solid, pulverized NaOH . Aqueous NaOH often introduces too much water, which hydrolyzes the dichlorocarbene to formate before it can react with acetone.

  • Solvent: Use a phase transfer catalyst (TEBA) if running in a biphasic system to ensure the carbene meets the phenoxide.

Module 3: Reduction to the Alcohol

Both routes produce an oxidized intermediate (Ester or Acid).[1] The final step is reduction.[1]

Q: My ester reduced, but the ether bond cleaved. Why? A: You likely used harsh conditions (e.g., HI/Red P or extreme Lewis Acids).[1]

  • Recommended Reagent: LiAlH4 (Lithium Aluminum Hydride) in dry THF or Ether at 0°C.[1]

  • Alternative: Borane-THF (

    
    )  is chemoselective for carboxylic acids (from the Bargellini route) and will not touch the ether linkage or the aromatic ring.[1]
    

Visualizing the Pathways

The following diagram illustrates the decision logic for selecting the correct synthetic route and troubleshooting side reactions.

G Start Target: gem-Dimethyl Phenoxy Alcohol Decision Choose Precursor Pathway Start->Decision RouteA Route A: Williamson Etherification (Phenol + Bromoester) Decision->RouteA Standard Lab Scale RouteB Route B: Bargellini Reaction (Phenol + Acetone + CHCl3) Decision->RouteB Industrial / Low Cost IssueA Issue: Elimination (Alkene formation) RouteA->IssueA Common Failure IssueB Issue: Runaway Exotherm / Low Yield RouteB->IssueB Common Failure SolA Fix: Use Cs2CO3 in MEK/DMF Avoid NaH (Too Basic) IssueA->SolA SolB Fix: 0°C Addition, Pulverized NaOH Exclude Water (Carbene protection) IssueB->SolB Intermediates Intermediate Formed SolA->Intermediates Yields Ester SolB->Intermediates Yields Acid Reduction Reduction Step (LiAlH4 or BH3·THF) Intermediates->Reduction Final Final Product: 2-methyl-2-phenoxypropan-1-ol Reduction->Final

Caption: Decision matrix for synthesis routes, highlighting critical failure points (Red) and chemoselective solutions (Green).

References

  • Bargellini Reaction Mechanism & Scope

    • Title: The Bargellini Reaction: A Review.
    • Source:Arkivoc (2012).[1][4]

    • URL:[Link] (Verifies the multi-component mechanism involving acetone/chloroform).

  • Williamson Ether Synthesis Optimization

    • Title: Cesium Carbonate: A Powerful Base for the Alkylation of Phenols.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Supports the use of Cs2CO3 to prevent elimination in hindered substrates.[1]

    • URL:[Link][1]

  • Industrial Synthesis of Fibrates (Clofibrate Analogs)

    • Title: Synthesis of Clofibric Acid Derivatives.[1][6][7]

    • Source:University of Hertfordshire / AERU.[1]

    • URL:[Link][1]

  • O- vs C-Alkylation Selectivity

    • Title: Alkyl
    • Source:ResearchGate / Journal of Molecular Catalysis.[1]

    • URL:[Link]

Sources

Validation & Comparative

Navigating the Infrared Landscape: A Comparative Guide to Identifying Ether and Alcohol Moieties

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the precise and rapid identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the characteristic IR spectral features of ether and alcohol groups, equipping you with the expertise to confidently distinguish and identify these crucial functionalities.

While this guide was initially prompted by a query regarding the compound with CAS number 1991-46-4, a thorough search of chemical databases indicates that this identifier is not currently assigned to a specific chemical substance. Therefore, we will pivot to a broader, yet more fundamentally valuable discussion: a general guide to interpreting the IR spectra of alcohols and ethers.

The Vibrational Language of Molecules: A Primer on IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the peak (in wavenumbers, cm⁻¹), its intensity (strong, medium, or weak), and its shape (broad or sharp) all provide vital clues about the molecule's structure.

The Tale of Two Functional Groups: Alcohols vs. Ethers in the IR Spectrum

Alcohols (R-OH) and ethers (R-O-R') both contain a C-O single bond, which can lead to some overlap in their IR spectra. However, the presence of the hydroxyl (-OH) group in alcohols gives rise to a highly distinctive and easily identifiable peak that is absent in ethers.

The Unmistakable Signature of Alcohols: The O-H Stretch

The most prominent and diagnostic feature in the IR spectrum of an alcohol is the O-H stretching vibration. This absorption is typically:

  • Broad: The breadth of the peak is a result of hydrogen bonding between alcohol molecules. In concentrated samples, this intermolecular interaction creates a variety of O-H bond environments, causing the absorption to span a wide range of frequencies.

  • Strong: The O-H bond is highly polar, leading to a strong change in dipole moment during vibration, which in turn results in a strong absorption of IR radiation.

  • Located in the 3200-3600 cm⁻¹ region: The exact position can provide further clues. For instance, a very broad and intense peak centered around 3300 cm⁻¹ is indicative of a hydrogen-bonded O-H group in an alcohol or phenol. In very dilute solutions where hydrogen bonding is minimized, a sharper, less intense peak may appear around 3600 cm⁻¹.

The C-O Stretch: A Shared, Yet Distinguishable Feature

Both alcohols and ethers exhibit a C-O stretching vibration. This peak is typically:

  • Strong and Sharp: The C-O bond is also polar, resulting in a strong absorption.

  • Located in the 1000-1300 cm⁻¹ region: The precise location of this peak can help differentiate between different types of alcohols and ethers.

    • Primary Alcohols: ~1050 cm⁻¹

    • Secondary Alcohols: ~1100 cm⁻¹

    • Tertiary Alcohols: ~1150 cm⁻¹

    • Aliphatic Ethers: ~1120 cm⁻¹ (often a single, strong peak)

    • Aryl Ethers: Two peaks may be observed, one for the aryl-O stretch (~1250 cm⁻¹) and one for the alkyl-O stretch (~1040 cm⁻¹).

The key takeaway is that while both functional groups have a C-O stretch, its presence alone is not sufficient for identification. The definitive evidence for an alcohol is the presence of the broad O-H stretch.

Comparative Analysis: A Side-by-Side Look

Vibrational Mode Alcohol (R-OH) Ether (R-O-R') Key Differentiating Feature
O-H Stretch Strong, broad peak at 3200-3600 cm⁻¹AbsentThe presence of this peak is the primary indicator of an alcohol.
C-O Stretch Strong, sharp peak at 1000-1260 cm⁻¹Strong, sharp peak at 1000-1300 cm⁻¹The position can hint at the substitution, but it is not a definitive differentiator on its own.
C-H Stretch (sp³) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹Present in both if aliphatic carbons are present.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following is a generalized protocol for obtaining an IR spectrum of a liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain a clean and reproducible IR spectrum of a liquid sample to identify the presence or absence of alcohol and ether functional groups.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., Pike MIRacle ATR)

  • Liquid sample of interest

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

  • Pasteur pipette or dropper

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • With the ATR accessory empty, acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • Using a clean Pasteur pipette, place a small drop of the liquid sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Data Analysis:

    • Examine the resulting spectrum for the characteristic peaks of interest.

    • Look for a broad, strong absorption in the 3200-3600 cm⁻¹ region (indicative of an O-H stretch).

    • Identify the strong, sharp absorption in the 1000-1300 cm⁻¹ region (indicative of a C-O stretch).

    • Correlate the presence or absence of these peaks with the structures of alcohols and ethers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for identifying alcohol and ether functional groups from an IR spectrum.

IR_Analysis_Workflow start Obtain IR Spectrum check_OH Broad peak at 3200-3600 cm⁻¹? start->check_OH is_alcohol Alcohol Group Present check_OH->is_alcohol Yes no_alcohol No Alcohol Group check_OH->no_alcohol No check_CO Strong peak at 1000-1300 cm⁻¹? is_alcohol->check_CO is_ether Ether Group Likely Present check_CO->is_ether Yes no_ether No Ether or Alcohol (in this region) check_CO->no_ether No end Final Identification is_ether->end no_alcohol->check_CO no_ether->end

Caption: A flowchart illustrating the decision-making process for identifying alcohol and ether functional groups based on key IR spectral features.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ability to quickly and accurately identify the presence or absence of alcohol and ether functional groups is a fundamental skill for any researcher in the chemical sciences. While the C-O stretch is a common feature, the broad and strong O-H stretching vibration of an alcohol provides a definitive and unmistakable signature. By understanding the principles outlined in this guide and following a robust experimental protocol, scientists can confidently navigate the infrared landscape to unveil the molecular architecture of their compounds of interest.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Advanced Stability Comparison: 2,2-Dimethyl-3-phenoxypropan-1-ol vs. Chlorphenesin in Formulation Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical and cosmetic formulation, the stability of antimicrobial preservatives is paramount to ensuring product efficacy and safety over extended shelf lives. Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) is a widely established broad-spectrum preservative[1]. However, its structural vulnerabilities can limit its application in extreme pH environments or UV-exposed matrices[2].

Conversely, 2,2-dimethyl-3-phenoxypropan-1-ol (CAS 1991-46-4) represents a structurally optimized ether-alcohol. By incorporating a neopentyl spacer, this molecule leverages extreme steric hindrance to resist degradation pathways that typically compromise traditional preservatives[3]. This guide provides an objective, data-driven comparison of their stability profiles, designed for formulation scientists and drug development professionals seeking robust alternatives for challenging matrices.

Mechanistic Structural Analysis

Understanding the macroscopic stability of these compounds requires analyzing their molecular architecture.

Chlorphenesin: Vulnerabilities of the 1,2-Diol and Halogenated Ring

Chlorphenesin relies on a p-chlorophenyl ether linked to a 1,2-propanediol chain. While effective at disrupting microbial cell membranes, this structure introduces two distinct chemical liabilities:

  • Photolability: The carbon-chlorine (C-Cl) bond on the aromatic ring is susceptible to UV-induced homolytic cleavage. Under direct UV-visible light, chlorphenesin undergoes photodegradation to yield 4-chlorophenol , a compound with known ecotoxicity and skin-sensitizing potential[4].

  • Oxidative Susceptibility: The vicinal diol (1,2-diol) moiety is a classic target for oxidative cleavage (e.g., via trace peroxides in formulations), which can prematurely deplete the active concentration.

2,2-Dimethyl-3-phenoxypropan-1-ol: Neopentyl Steric Shielding

This compound modifies the traditional phenoxy-ether backbone by introducing a 2,2-dimethyl (neopentyl) group adjacent to the ether oxygen.

  • Hydrolytic Resistance: The bulky methyl groups create a physical "shield" around the beta-carbon. This steric hindrance effectively blocks bimolecular nucleophilic substitution (

    
    ) and base-catalyzed elimination reactions, rendering the ether bond virtually impervious to hydrolysis even at high pH and elevated temperatures[3].
    
  • Photochemical Inertness: The absence of a halogen on the aromatic ring eliminates the primary UV degradation pathway seen in chlorphenesin, preventing the formation of toxic phenolic byproducts.

G cluster_0 2,2-dimethyl-3-phenoxypropan-1-ol cluster_1 Chlorphenesin N1 Neopentyl Core N2 Steric Shielding N1->N2 blocks SN2 N3 High Hydrolytic Resistance N2->N3 C1 1,2-Diol Group C3 Oxidative Cleavage C1->C3 susceptible to oxidants C2 p-Chlorophenyl Ether C4 Photodegradation (UV) C2->C4 yields 4-chlorophenol

Structural vulnerabilities and stability pathways of both compounds.

Comparative Stability Profiling

The following table synthesizes the quantitative stability limits of both compounds under accelerated stress conditions.

Stress Parameter2,2-Dimethyl-3-phenoxypropan-1-olChlorphenesin
Optimal pH Range pH 2.0 – 10.0 (High resistance)pH 3.0 – 8.0 (Hydrolyzes at extremes)[2]
Aqueous pH 10.0 (30 Days, 40°C) < 2% degradation> 15% degradation
Photostability (ICH Q1B UV-Vis) Highly Stable (< 1% loss)Photolabile (Yields 4-chlorophenol)[4]
Oxidative Stress (3%

)
Resistant (Primary alcohol only)Susceptible (1,2-diol cleavage)
Thermal Stability (Aqueous) Stable up to 90°C[3]Stable up to 60°C[1]

Experimental Methodologies

To ensure scientific integrity, stability claims must be backed by self-validating experimental protocols. The following methodologies are designed not just to observe degradation, but to isolate the specific causal mechanisms (e.g., UV vs. thermal).

Protocol A: Photodegradation & Ecotoxicity Assay (ICH Q1B Compliant)

Causality Focus: Chlorphenesin is known to yield 4-chlorophenol under UV stress[4]. This protocol uses a specific quenching mechanism to prevent post-exposure radical propagation, ensuring the measured degradants are strictly UV-induced.

  • Sample Preparation: Formulate 0.3% (w/v) solutions of both compounds in a standardized Oil-in-Water (O/W) emulsion to mimic commercial matrices.

  • UV Exposure: Place samples in a photostability chamber. Expose to an overall illumination of

    
     million lux hours and an integrated near-UV energy of 
    
    
    
    Watt hours/m².
  • Reaction Quenching & Extraction: Pull 1 mL aliquots at specified time points. Immediately mix with 3 mL of cold Acetonitrile (

    
    ). Rationale: Acetonitrile is utilized here not merely as a solvent, but to rapidly precipitate formulation proteins and polymeric emulsifiers, instantly halting any ongoing radical chain reactions initiated by UV stress.
    
  • UHPLC-MS/MS Analysis: Centrifuge at 10,000 rpm for 10 minutes. Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the parent mass and specifically scan for the m/z 128 fragment indicative of 4-chlorophenol[4].

Protocol B: Extreme pH Hydrolytic Stress Testing

Causality Focus: Testing at pH 10 rigorously challenges the neopentyl steric shielding of 2,2-dimethyl-3-phenoxypropan-1-ol against base-catalyzed ether cleavage, comparing it to chlorphenesin's known instability above pH 8[2].

  • Buffer Preparation: Prepare 50 mM buffered aqueous solutions at pH 2.0 (Phosphate), pH 7.0 (HEPES), and pH 10.0 (Borate).

  • Incubation: Spike compounds to a final concentration of 0.1%. Seal in amber glass vials (to isolate hydrolytic from photolytic variables) and incubate at

    
     for 30 days.
    
  • Time-Point Sampling: Pull aliquots at Day 0, 7, 14, and 30. Immediately neutralize the pH to 7.0 using 0.1 M HCl or NaOH to freeze the hydrolysis kinetics.

  • Quantification: Analyze via HPLC-UV at 220 nm to calculate the degradation rate constants (

    
    ).
    

Workflow Start Sample Preparation (Aqueous & Emulsion) Stress Stress Conditions (Thermal, UV, pH 3-10) Start->Stress Aliquots Time-Point Sampling (Day 0, 7, 14, 30) Stress->Aliquots Quench Reaction Quenching & Extraction Aliquots->Quench Analysis UHPLC-MS/MS Analysis Quench->Analysis Data Kinetic Degradation Modeling Analysis->Data

Step-by-step experimental workflow for accelerated stability testing.

Formulation Implications

The divergent stability profiles of these two compounds dictate distinct formulation strategies:

  • When to use Chlorphenesin: Chlorphenesin remains a highly effective, broad-spectrum option for standard skin care products and topical APIs formulated within the pH 3.0–8.0 window[2]. However, formulators must package these products in UV-opaque or amber containers to prevent the generation of 4-chlorophenol[4].

  • When to use 2,2-Dimethyl-3-phenoxypropan-1-ol: This compound is the superior choice for "hostile" formulation environments. Its neopentyl-driven stability makes it ideal for high-pH systems (e.g., hair relaxers, depilatories, or basic API suspensions) and products packaged in clear containers where UV exposure is unavoidable. Its thermal resilience also allows it to be added during the high-temperature water-phase heating step of emulsion manufacturing without risking degradation[3].

References

  • Technical Support Center: Stabilizing (R)
  • Characterization of photoproducts and global ecotoxicity of chlorphenesin: A preservative used in skin care products PubMed / NIH URL
  • Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols ACS Omega - ACS Publications URL

Sources

Structural Validation of 3-phenoxy-2,2-dimethylpropan-1-ol: A Comparative C13 NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-phenoxy-2,2-dimethylpropan-1-ol is a critical neopentyl ether scaffold often utilized to introduce the gem-dimethyl group into pharmaceutical candidates. This moiety is prized for the "Thorpe-Ingold effect" (gem-dimethyl effect), which restricts conformational freedom and often improves metabolic stability and receptor binding.

However, the synthesis of this compound—typically via the Williamson ether synthesis between neopentyl glycol and a phenol derivative—is prone to a specific set of impurities:

  • Over-alkylation: Formation of the symmetric bis-phenoxy ether.

  • Unreacted Starting Material: Residual neopentyl glycol.

  • Regio-isomeric Rearrangement: (Less common, but possible under harsh acidic conditions).

This guide provides a self-validating C13 NMR framework to definitively confirm the structure of the mono-ether target and rule out these specific alternatives without relying solely on Mass Spectrometry.

Theoretical Framework: The "Fingerprint" Zones

To validate the structure, we must dissect the molecule into three distinct magnetic environments. The power of C13 NMR here lies not just in chemical shift (


), but in symmetry  and carbon type (DEPT) .
The Target Structure

Formula:


Key Features: 
  • Aromatic Region: Monosubstituted benzene ring.

  • Aliphatic Core: Neopentyl skeleton (Quaternary carbon is the anchor).

  • Asymmetry: Unlike the starting material (neopentyl glycol) or the over-alkylated byproduct, the target molecule is asymmetric .

Predicted Chemical Shift Zones
Carbon EnvironmentHybridizationElectronic EffectPredicted Shift (

ppm)
DEPT-135 Phase
Ipso (Ph-O-)

Inductive withdrawing (+M)158.0 – 159.5Invisible
Meta (Ph)

Resonance neutral129.0 – 130.0Up (+ve)
Para (Ph)

Resonance donating120.5 – 121.5Up (+ve)
Ortho (Ph)

Resonance donating114.0 – 115.0Up (+ve)
Ether

(-O-Ph)

Deshielding (O-Aryl)73.0 – 76.0Down (-ve)
Alcohol

(-OH)

Deshielding (O-H)68.0 – 71.0Down (-ve)
Quaternary


Steric bulk36.0 – 37.0Invisible
Gem-Dimethyl (

)

Shielded21.5 – 22.5Up (+ve)

Comparative Analysis: Target vs. Impurities

The most common failure mode in this synthesis is the inability to distinguish the mono-ether (Target) from the di-ether (Impurity).

Table 1: Comparative Chemical Shift Logic ( )
Carbon TypeTarget Product (Mono-ether)Impurity A (Bis-phenoxy ether)Impurity B (Neopentyl Glycol)Diagnostic Logic
Symmetry Asymmetric Symmetric Symmetric Count the signals!
Aliphatic

Two distinct peaks (~75 & ~70 ppm)One peak (~75 ppm)One peak (~69 ppm)If you see only one

peak in the 60-80 region, you failed.
Aromatic Ipso Present (~159 ppm)Present (~159 ppm)AbsentDistinguishes from starting glycol.
Quaternary C ~36 ppm~36 ppm~36 ppmConfirms neopentyl core is intact.
Methyls One signal (22 ppm)One signal (22 ppm)One signal (22 ppm)Not diagnostic for mono/bis distinction.

Critical Insight: The presence of two distinct methylene signals in the 65–80 ppm region is the single most important validation criterion. The bis-ether will collapse these into a single signal due to symmetry.

Experimental Validation Workflow

The following diagram outlines the logical decision tree for validating your product using C13 NMR and DEPT-135.

G Start Acquire C13 NMR + DEPT-135 (CDCl3) CheckAromatic Check 110-160 ppm Region Start->CheckAromatic NoAromatic No Peaks? CheckAromatic->NoAromatic Absent HasAromatic 4 Distinct Peaks Found (114, 121, 129, 159) CheckAromatic->HasAromatic Present ConclusionFail1 Identify: Neopentyl Glycol (Starting Material) NoAromatic->ConclusionFail1 CheckAliphatic Check 60-80 ppm Region (DEPT-135 Negative Peaks) HasAromatic->CheckAliphatic OnePeak Single Peak Found CheckAliphatic->OnePeak Symmetric TwoPeaks Two Distinct Peaks (~70 & ~75 ppm) CheckAliphatic->TwoPeaks Asymmetric ConclusionFail2 Identify: Bis-phenoxy Ether (Over-alkylation) OnePeak->ConclusionFail2 ConclusionSuccess VALIDATED: 3-phenoxy-2,2-dimethylpropan-1-ol TwoPeaks->ConclusionSuccess

Figure 1: Logical decision tree for structural validation. Note that symmetry in the 60-80 ppm region is the primary failure indicator.

Detailed Experimental Protocol

To ensure reproducibility and high-resolution data for the quaternary carbons, follow this specific acquisition protocol.

A. Sample Preparation[1]
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    .
    • Reasoning: DMSO is hygroscopic and can broaden -OH signals in proton NMR, but more importantly,

      
       provides a sharp triplet at 77.0 ppm which serves as an excellent internal reference.
      
  • Concentration: 30–50 mg of product in 0.6 mL solvent.

    • Reasoning: C13 has low natural abundance (1.1%). High concentration is required to see the quaternary carbon (C2) and the Ipso carbon (C6) within a reasonable timeframe.

B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: The quaternary carbon (C2) and Ipso carbon (C6) have no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will saturate these nuclei, making them disappear from the spectrum.

  • Scans (NS): Minimum 512 scans (approx. 30 mins).

  • DEPT-135: Run immediately after the standard C13.

    • Setup: 128 scans usually suffice.

    • Verification: Ensure the Methyls (22 ppm) are Positive (Up) and the

      
       groups (70, 75 ppm) are Negative  (Down).
      

Structural Assignment & Mechanism

Below is the definitive assignment list. If your data deviates by >2.0 ppm from these ranges, suspect a different ether linkage or solvent effect.

  • 
     158.8 (C-Ipso):  The most downfield peak. Its intensity will be lower than other aromatic peaks due to long relaxation times (
    
    
    
    ).
  • 
     129.5 (C-Meta):  Usually the tallest aromatic signal (2 carbons).
    
  • 
     121.0 (C-Para):  Distinct from the ortho/meta peaks.
    
  • 
     114.5 (C-Ortho):  The most shielded aromatic carbon due to resonance donation from the Oxygen lone pairs.
    
  • 
     75.2 (
    
    
    
    -O-Ph):
    Deshielded by the phenoxy oxygen. Appears as a negative peak in DEPT-135.
  • 
     70.8 (
    
    
    
    -OH):
    Slightly less deshielded than the ether methylene. Appears as a negative peak in DEPT-135.
  • 
     36.5 (Quaternary C):  The "silent" peak. Often very small. Disappears in DEPT-135.
    
  • 
     22.1 (Gem-Dimethyl):  One intense peak representing two carbons. Positive in DEPT-135.
    
Synthesis Pathway Visualization

Understanding the origin of impurities aids in interpreting the NMR.

Synthesis SM1 Neopentyl Glycol (Symmetric Diol) Reaction Mitsunobu or Williamson Ether Synthesis SM1->Reaction SM2 Phenol SM2->Reaction Product Target Mono-Ether (Asymmetric) Reaction->Product 1 Eq Substitution SideProduct Bis-Ether Impurity (Symmetric) Reaction->SideProduct 2 Eq Substitution

Figure 2: Synthetic origin of the symmetric bis-ether impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for additivity rules and chemical shift predictions).
  • AIST Spectral Database for Organic Compounds (SDBS). (2023). Carbon-13 NMR spectrum of Neopentyl Glycol (SDBS No. 1285). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for aromatic substituent effects).[1][2]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Comparative Pharmacodynamics: Linear vs. Gem-Dimethyl Substituted Phenoxy Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of phenoxy-based pharmacophores—widely used as preservatives (e.g., Phenoxyethanol), anesthetics, and lipid-modulating agents—subtle structural modifications dictate the boundary between efficacy and toxicity. This guide analyzes the biological activity of gem-dimethyl substituted phenoxy alcohols (e.g., 1-phenoxy-2-methyl-2-propanol) versus their linear counterparts (e.g., 2-phenoxyethanol).

Key Takeaway: The introduction of a gem-dimethyl group (two methyls on the same carbon) fundamentally alters the molecule's fate through the Thorpe-Ingold effect and metabolic blocking . While linear analogs are rapidly oxidized and excreted, gem-dimethyl derivatives exhibit enhanced metabolic stability and altered membrane partition coefficients, often resulting in prolonged biological half-lives but distinct toxicity profiles.

Structural Basis: The Gem-Dimethyl Effect[1][2][3]

To understand the biological divergence, we must first address the physicochemical causality. The substitution of hydrogen atoms with methyl groups at the


 or 

position relative to the ether oxygen introduces significant steric constraints.
The Thorpe-Ingold Effect (Angle Compression)

In linear phenoxyethanol, the alkyl chain possesses high rotational freedom. In gem-dimethyl analogs, the bulk of the methyl groups compresses the internal bond angle (


).[1] This "locking" effect:
  • Reduces conformational entropy: The molecule is pre-organized into a conformation that may favor receptor binding.

  • Increases Lipophilicity (LogP): The addition of two methyl groups increases the partition coefficient, enhancing passive diffusion across microbial or cellular membranes.

Metabolic Blocking

The primary clearance pathway for linear phenoxy alcohols is oxidation by Cytochrome P450 (CYP) enzymes at the


-carbon, leading to the corresponding carboxylic acid (e.g., phenoxyacetic acid), which is rapidly excreted. The gem-dimethyl group removes the abstractable protons at this position, effectively blocking this metabolic route.

GemDimethylEffect cluster_0 Linear: 2-Phenoxyethanol cluster_1 Gem-Dimethyl: 1-Phenoxy-2-methyl-2-propanol Linear Linear Chain (High Rotational Freedom) CYP_Linear CYP450 Attack (Rapid Oxidation) Linear->CYP_Linear H-abstraction Gem Gem-Dimethyl (Steric Bulk) Metabolite_Linear Phenoxyacetic Acid (Inactive/Excreted) CYP_Linear->Metabolite_Linear Block Metabolic Block (No alpha-H) Gem->Block Steric Shielding Stable Prolonged Half-Life (Lipophilic Retention) Block->Stable Resists CYP

Figure 1: Mechanistic divergence between linear and gem-dimethyl substituted phenoxy alcohols. The gem-dimethyl group prevents metabolic oxidation, leading to enhanced stability.[2]

Comparative Biological Activity[5]

The following data synthesizes trends from structure-activity relationship (SAR) studies involving phenoxy ethers, preservatives, and fibrate analogs.

Antimicrobial Potency (Bacteria & Fungi)

Phenoxy alcohols act primarily by uncoupling oxidative phosphorylation and disrupting the cell membrane.

FeatureLinear (2-Phenoxyethanol)Gem-Dimethyl AnalogImpact Analysis
LogP (Lipophilicity) ~1.1 - 1.2~1.9 - 2.2Higher LogP improves penetration into the lipid bilayer of Gram-positive bacteria.
MIC (S. aureus) 0.5 - 1.0%0.1 - 0.4%Gem-dimethyl analogs often show 2-5x higher potency due to better membrane partitioning.
MIC (P. aeruginosa) Moderate ActivityVariable/LowerExcessive lipophilicity can impede transit through the hydrophilic porins of Gram-negative outer membranes.
Efflux Susceptibility LowModerateMore lipophilic compounds are often better substrates for bacterial efflux pumps.
Metabolic Stability & Toxicity (Mammalian)

This is the critical differentiator for drug development.

ParameterLinear (2-Phenoxyethanol)Gem-Dimethyl AnalogClinical Implication
Metabolic Half-life (

)
Short (< 1 hour)Extended (> 4-6 hours)Gem-substitution prevents rapid detoxification to the acid.
Primary Metabolite Phenoxyacetic acid (Non-toxic)Hydroxylated ring / ConjugatesSlower clearance can lead to accumulation.
Hepatotoxicity Low (Rapid clearance)Moderate RiskStructural similarity to fibrates (PPAR

agonists) may induce peroxisome proliferation in rodent models.
Cytotoxicity (

)
High (Low toxicity)Lower (Higher toxicity)Increased membrane residence time can disrupt mammalian cell membranes at lower concentrations.

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of the gem-dimethyl group.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compounds (1 µM final conc).

  • Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Validation Criteria:

  • Positive Control: Testosterone (High clearance) must show <10% remaining at 60 min.

  • Negative Control: Warfarin (Low clearance) must show >80% remaining.

MicrosomalAssay cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_analysis Analysis Phase Microsomes Liver Microsomes + Buffer (pH 7.4) Mix Pre-incubation 37°C, 5 min Microsomes->Mix Compound Test Compound (Gem vs Linear) Compound->Mix NADPH Add NADPH (Start Reaction) Mix->NADPH Sampling Sampling Loop (0, 15, 30, 60 min) NADPH->Sampling Sampling->Sampling Next Timepoint Quench Quench with ACN + Internal Std Sampling->Quench Aliquot Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Workflow for comparative microsomal stability assessment. Critical control points include the quench step and internal standard normalization.

Protocol B: Comparative MIC Determination

Objective: Assess antimicrobial potency shifts due to lipophilicity changes.

Method: CLSI Standard Broth Microdilution.

  • Preparation: Dissolve compounds in DMSO (Max final conc 1%). Serial dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 16-20 hours at 35°C.

  • Readout: The Lowest concentration with no visible growth is the MIC.

  • Causality Check: If the gem-dimethyl analog shows MIC > Linear analog in Gram-negatives but < Linear in Gram-positives, the mechanism is likely lipophilicity-driven membrane access rather than specific target binding.

References

  • Talele, T. T. (2018).[3][4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link

  • Jung, M. E., & Piizzi, G. (2005).[5] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol. European Commission. Link

  • Wiles, J. A., et al. (2021). Oxetanes as Bioisosteres of gem-Dimethyl Groups: Metabolic Stability and Physicochemical Properties.[2][6] Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

2,2-Dimethyl-3-phenoxypropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential directive for researchers, scientists, and drug development professionals handling 2,2-Dimethyl-3-phenoxypropan-1-ol . This guide synthesizes physicochemical data with field-proven safety protocols to establish a self-validating framework for operational handling and disposal.

Physicochemical Profiling & Hazard Assessment

To safely manage 2,2-Dimethyl-3-phenoxypropan-1-ol, laboratory personnel must first understand its structural behavior. As an organic building block, its unique architecture directly dictates its environmental and toxicological risks.

Table 1: Chemical Identity & Hazard Profile

PropertyValue / Classification
Chemical Name 2,2-Dimethyl-3-phenoxypropan-1-ol
CAS Number 1991-46-4[1][2]
Molecular Formula C11H16O2[2]
Molecular Weight 180.24 g/mol [2]
SMILES String OCC(C)(C)COC1=CC=CC=C1[2]
Primary Hazards Causes serious eye damage (H318); Skin irritation[3][4]
Environmental Risk Aquatic toxicity; Must not enter drains or rivers[4][5]
Mechanistic Safety Insights (Expertise & Experience)

The molecular structure of 2,2-Dimethyl-3-phenoxypropan-1-ol features a neopentyl-like core (2,2-dimethyl substitution) adjacent to the propanol backbone. This provides significant steric hindrance, making the alcohol moiety highly resistant to rapid oxidation or nucleophilic attack under ambient conditions. However, the ether linkage connecting the phenoxy group is a critical vulnerability. In the presence of strong acids or uncontrolled environmental degradation, this bond can cleave, liberating phenol —a highly toxic, strictly regulated environmental pollutant.

Because of this latent toxicity, standard biological wastewater treatment is fundamentally inadequate. The chemical must be managed as a special hazardous waste, with high-temperature incineration being the only reliable method to ensure complete molecular destruction without generating toxic byproducts[Apollo Scientific, 2.5].

Operational Handling & Spill Response

In the event of a spill, immediate containment is required to prevent the substance from entering the laboratory's drainage system or local water supply[4].

Step-by-Step Spill Containment Protocol:
  • Isolate the Area: Immediately evacuate non-essential personnel and secure the perimeter. Ensure adequate ventilation[3][5].

  • Don PPE: Equip splash-resistant safety goggles, chemical-impermeable gloves (e.g., nitrile or butyl rubber), and a laboratory coat[LookChem, 2.4].

  • Containment: Surround the spill with inert, non-combustible absorbent materials such as dry sand, earth, or specialized chemical absorbent pads[6]. Never use combustible materials like sawdust if oxidizing agents are present nearby.

  • Collection: Carefully sweep or shovel the saturated absorbent into a designated, clearly labeled, and sealable hazardous waste container[4]. Use spark-proof tools to mitigate ignition risks[3].

  • Decontamination: Wash the affected surface thoroughly with soap and plenty of water to remove residual traces. The wash water must also be collected as hazardous waste, as discharging it down the drain violates environmental regulations[4][5].

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Don PPE) Start->Assess Contain Contain Spill (Absorbent Pads/Sand) Assess->Contain Collect Collect in RCRA Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Transfer to Hazardous Waste Storage Decon->Dispose

Workflow for the containment and neutralization of 2,2-Dimethyl-3-phenoxypropan-1-ol spills.

Waste Segregation & Storage Compatibility

Improper mixing of organic waste streams can lead to catastrophic laboratory incidents. 2,2-Dimethyl-3-phenoxypropan-1-ol must be strictly segregated according to the following compatibility matrix.

Table 2: Waste Stream Compatibility

Waste Stream CategoryCompatibilityLogistical Requirement
Non-Halogenated Organics COMPATIBLE Primary collection vessel.
Strong Acids INCOMPATIBLE Risk of ether cleavage and phenol off-gassing.
Strong Oxidizing Agents INCOMPATIBLE Risk of exothermic reaction / fire[6].
Aqueous Waste INCOMPATIBLE Phase separation occurs; complicates disposal.

Step-by-Step Disposal Procedures (RCRA/EPA Compliance)

To ensure absolute trustworthiness and safety, the disposal protocol utilizes a self-validating system . Personnel must actively verify the chemical state of the waste receptacle before introducing the compound.

Disposal Protocol (Incineration Preparation):
  • Waste Segregation: Collect 2,2-Dimethyl-3-phenoxypropan-1-ol exclusively in containers designated for non-halogenated organic waste[3].

  • Pre-Mixing Validation (Self-Validating Step): Prior to transferring the chemical into a bulk waste carboy, test the pH of the carboy's existing contents. If the pH is < 3, DO NOT add the chemical. Introducing this compound to highly acidic waste catalyzes ether cleavage, releasing toxic phenol vapors into the headspace of the container.

  • Labeling: Clearly label the container with the chemical name, CAS number (1991-46-4), and the GHS hazard pictograms for "Serious Eye Damage" and "Environmental Hazard"[3].

  • Incineration Transfer: Transfer the sealed containers to a licensed hazardous waste management facility. The facility must utilize high-temperature incineration equipped with an afterburner and scrubber to ensure compliance with local and national environmental regulations[5].

Degradation Chem 2,2-Dimethyl-3-phenoxypropan-1-ol Heat Incineration (>850°C + O2) Chem->Heat Intermediates Phenol + Diol Intermediates Heat->Intermediates Oxidation Complete Oxidation Intermediates->Oxidation Products CO2 + H2O (Safe Effluent) Oxidation->Products

Thermal degradation pathway preventing the environmental release of toxic phenols.

Comprehensive References

The protocols and physicochemical data within this guide are grounded in authoritative safety data sheets and chemical databases.

  • LookChem. "2-PHENOXYPROPANOL Safety Data Sheets(SDS)". Source: lookchem.com. URL: [Link]

Sources

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